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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. Designed for researchers, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural attributes, and predicted and experimental methodologies for determining key parameters such as solubility, pKa, and spectral characteristics. By synthesizing theoretical knowledge with actionable experimental protocols, this guide aims to serve as an essential resource for the scientific community engaged in the exploration and application of indole derivatives. We will explore the foundational chemical data, propose robust analytical procedures for its characterization, and discuss the implications of its structural features on its behavior in various chemical and biological systems.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic substitution of the indole ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The subject of this guide, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL, is a distinct derivative featuring a bromine atom at the 6-position and a propan-2-ol group at the 4-position. These modifications are anticipated to significantly influence its physicochemical characteristics, and in turn, its potential as a therapeutic agent or a research tool.

The presence of the bromine atom can enhance lipophilicity and may introduce a vector for further chemical modification. The tertiary alcohol of the propan-2-ol moiety can participate in hydrogen bonding and may serve as a key interaction point with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed examination of these properties, offering both predicted values based on its structure and comprehensive, step-by-step protocols for their empirical determination.

Core Physicochemical Data

A foundational understanding of a compound begins with its basic molecular and physical data. While some information for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL is available, other key experimental values are yet to be widely published. This section presents the known data and provides a framework for the experimental determination of the unknown properties.

PropertyValueSource
CAS Number 2092452-49-6[1][2]
Molecular Formula C11H12BrNO[1][2]
Molecular Weight 254.12 g/mol [1][2]
Purity Typically ≥98%[1]
Melting Point Not available-
Boiling Point Not available-
Physical Form Predicted to be a solid at room temperature-
Experimental Protocol for Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid. This protocol describes the use of a standard digital melting point apparatus.

Materials:

  • 2-(6-Bromo-1H-indol-4-YL)propan-2-OL sample

  • Capillary tubes (open at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to pack a small amount (2-3 mm in height) into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 20°C below the estimated melting point and use a slow heating rate (1-2°C per minute).

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting range is the difference between these two temperatures.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter that influences its suitability for different applications, including reaction conditions, formulation, and biological assays. The indole ring imparts a degree of hydrophobicity, while the N-H group and the tertiary alcohol can participate in hydrogen bonding, suggesting a nuanced solubility profile.

Predicted Solubility

Based on its structure, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL is expected to be:

  • Soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF) due to the presence of the hydroxyl and indole N-H groups.

  • Sparingly soluble in non-polar solvents like hexanes and toluene, as the polar functional groups will limit its interaction with these solvents.

  • Slightly soluble to sparingly soluble in water. The presence of hydrogen bond donors and acceptors suggests some aqueous solubility, but the bromoindole core is largely hydrophobic.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol provides a standardized approach to obtaining quantitative solubility data.

Materials:

  • 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

  • A range of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexanes)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature environment (e.g., 25°C).

    • Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic data are essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL are not widely published, this section outlines the expected features and provides a general framework for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the hydroxyl proton, and the methyl protons of the propan-2-ol group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo and propan-2-ol substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon attached to the bromine atom will likely exhibit a lower chemical shift compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ for the indole N-H group.

  • C-H stretches: Aromatic and aliphatic C-H stretching vibrations in the range of 2850-3100 cm⁻¹.

  • C=C stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A band in the 1050-1260 cm⁻¹ region corresponding to the tertiary alcohol.

  • C-Br stretch: A weak to medium intensity band in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(6-Bromo-1H-indol-4-YL)propan-2-OL, the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and for quantitative analysis. A reverse-phase HPLC method would be suitable for this compound.

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Synthesis Pathway

Synthesis_Pathway cluster_0 Proposed Synthetic Route Starting Material 6-Bromo-1H-indole Intermediate_1 4-Acetyl-6-bromo-1H-indole Starting Material->Intermediate_1 Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl₃) Target_Compound 2-(6-Bromo-1H-indol-4-YL)propan-2-OL Intermediate_1->Target_Compound Grignard Reaction (e.g., Methylmagnesium bromide)

Caption: Proposed synthetic pathway for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For a related compound, (6-Bromo-1H-indol-2-yl)methanol, storage in an inert atmosphere at 2-8°C is recommended.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. While a complete experimental dataset for this compound is not yet available in the public domain, this document serves as a valuable resource by outlining robust and well-established protocols for its empirical determination. The provided methodologies for assessing melting point, solubility, and spectroscopic characteristics are designed to be directly applicable in a research setting. The insights into its structure and predicted behavior will aid scientists and researchers in the strategic design of experiments and in the interpretation of their findings. As research into novel indole derivatives continues to expand, a thorough understanding of their fundamental physicochemical properties, as detailed in this guide, will be indispensable for unlocking their full potential in medicinal chemistry and beyond.

References

  • 2092452-49-6 | 2-(6-Bromo-1H-indol-4-yl)propan-2-ol - Moldb. Available at: [Link]

  • Preparation method of 6-bromoindole derivative - Eureka | Patsnap. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Late-Stage Functionalization of 2-(6-Bromo-1H-indol-4-yl)propan-2-ol

Executive Summary In the landscape of modern drug discovery, highly functionalized indole scaffolds serve as privileged pharmacophores. The compound 2-(6-Bromo-1H-indol-4-yl)propan-2-ol (also known as 6-bromo-4-(2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized indole scaffolds serve as privileged pharmacophores. The compound 2-(6-Bromo-1H-indol-4-yl)propan-2-ol (also known as 6-bromo-4-(2-hydroxypropan-2-yl)-1H-indole) represents a highly versatile building block. Featuring a precise substitution pattern—a halogen at the C6 position and a sterically demanding tertiary alcohol at the C4 position—this molecule is engineered for modular synthesis.

This whitepaper provides an in-depth analysis of its molecular properties (Formula: C11H12BrNO , Molecular Weight: 254.12 g/mol ) and details field-proven methodologies for its synthesis and downstream functionalization. By leveraging transition-metal-catalyzed cross-coupling[1], researchers can utilize this scaffold to access complex natural product analogs (such as Dragmacidins) and novel kinase inhibitors.

Physicochemical Profiling & Structural Causality

The strategic placement of functional groups on the indole core dictates both its chemical reactivity and its biological target engagement profile.

  • C6-Bromine: Acts as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C6 position is electronically distinct from the highly reactive C2 and C3 positions, allowing for regioselective late-stage diversification without disrupting the indole's core aromaticity[2].

  • C4-(Propan-2-ol) Moiety: The tertiary alcohol provides both a hydrogen-bond donor and acceptor, which is frequently utilized in kinase hinge-binding motifs. Furthermore, the steric bulk of the gem-dimethyl groups restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into a bioactive conformation.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C11H12BrNODefines the exact atomic composition.
Molecular Weight 254.12 g/mol Optimal for fragment-based drug discovery (FBDD) (MW < 300).
Exact Mass 253.0102 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 2 (Indole N-H, Alcohol O-H)Facilitates target protein interaction (e.g., kinase hinge regions).
H-Bond Acceptors 1 (Alcohol Oxygen)Contributes to aqueous solubility and target binding.
Synthetic Handle C6-BrEnables C-C and C-N bond formation via Pd-catalysis[3].

De Novo Synthesis: The Leimgruber-Batcho Pathway

Accessing 4,6-disubstituted indoles is notoriously challenging due to the poor regioselectivity of classical Fischer indole syntheses. Instead, the Leimgruber-Batcho indole synthesis is the authoritative method for constructing the 6-bromoindole core from an o-nitrotoluene precursor.

To synthesize 2-(6-Bromo-1H-indol-4-yl)propan-2-ol, the sequence begins with the formation of methyl 6-bromo-1H-indole-4-carboxylate, followed by a controlled Grignard addition.

Protocol 1: Grignard Addition to Yield the C4-Tertiary Alcohol

This protocol is a self-validating system designed to prevent over-alkylation and manage the acidic indole N-H proton.

Reagents & Materials:

  • Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O) (3.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl

Step-by-Step Methodology:

  • Preparation: Dissolve the starting ester (1.0 eq) in anhydrous THF under an inert Argon atmosphere. Causality: Moisture must be rigorously excluded to prevent the premature quenching of the Grignard reagent.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The initial deprotonation of the indole N-H is highly exothermic; cooling prevents thermal degradation and side-product formation.

  • Reagent Addition: Add MeMgBr (3.5 eq) dropwise over 30 minutes. Causality for 3.5 eq: The first equivalent is consumed by the acidic indole N-H. The ester requires two equivalents of the methyl nucleophile to form the tertiary alcohol. The extra 0.5 eq ensures complete conversion despite trace moisture.

  • In-Process Control (IPC): After 2 hours at room temperature, sample 10 µL of the mixture, quench in MeOH, and analyze via LC-MS. Validation: The reaction is complete when the ester peak disappears, and a new peak at m/z 254.0 [M+H]+ (with the characteristic 1:1 bromine isotope pattern at 256.0) emerges.

  • Quenching & Isolation: Carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Late-Stage Functionalization: C6 Suzuki-Miyaura Cross-Coupling

The 6-bromo moiety is perfectly primed for Suzuki-Miyaura cross-coupling, a technique widely used in the synthesis of marine bisindole alkaloids like Dragmacidins[1].

Protocol 2: Regioselective C6-Arylation

This protocol uses a bidentate palladium catalyst to prevent catalyst deactivation by the C4-alcohol.

Reagents & Materials:

  • 2-(6-Bromo-1H-indol-4-yl)propan-2-ol (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 M aqueous solution) (3.0 eq)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: Combine the indole substrate, arylboronic acid, and 1,4-dioxane in a Schlenk flask. Sparge with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Activation: Add Pd(dppf)Cl2 and the aqueous K2CO3. Causality: The dppf ligand's large bite angle accelerates reductive elimination. The aqueous base is crucial for converting the boronic acid into the reactive trihydroxyboronate species, facilitating transmetalation[4].

  • Heating: Heat the biphasic mixture to 90 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). Validation: The starting material spot (UV active, stains dark with p-anisaldehyde) should be fully consumed, replaced by a lower Rf product spot.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black, partition with water, and purify the organic layer via flash column chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specifically occurring at the C6-Bromine position of the indole scaffold.

SuzukiCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition (Cleavage of C6-Br Bond) Pd0->OxAdd PdII Pd(II) Intermediate [Indole]-Pd(Br)(dppf) OxAdd->PdII Transmet Transmetalation (Aryl-B(OH)3- + K+) PdII->Transmet PdII_Aryl Pd(II) Diaryl Complex [Indole]-Pd(Aryl)(dppf) Transmet->PdII_Aryl RedElim Reductive Elimination (C6-Aryl Bond Formation) PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-4-(propan-2-ol)indole Final Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C6 position of the indole core.

References

  • Dobbs, A. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. Organic Chemistry Portal.
  • Baxendale Group. (2003). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Durham University.
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2024). MDPI.
  • Total Synthesis and Biological Studies of TMC-205 and Analogues as Anticancer Agents. (2014). PMC - NIH.
  • Indolylboronic Acids: Preparation and Applications. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(6-Bromo-1H-indol-4-yl)propan-2-ol as a Privileged Building Block in Targeted Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern structure-based drug design, the selection o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern structure-based drug design, the selection of starting materials dictates the trajectory of lead optimization. 2-(6-Bromo-1H-indol-4-yl)propan-2-ol (CAS: 2092452-49-6) has emerged as a highly specialized, dual-functional heterocyclic building block. It combines the well-documented hinge-binding capability of the indole core with two orthogonal vectors for diversification: a highly reactive 6-bromo handle for late-stage cross-coupling, and a metabolically stable 4-tertiary alcohol motif designed to engage deep hydrophobic pockets.

This application note provides a comprehensive guide to the structural rationale, physicochemical properties, and validated synthetic protocols for utilizing this compound in the development of novel kinase inhibitors and targeted therapeutics.

Structural Rationale & Pharmacophore Utility

The architectural design of 2-(6-Bromo-1H-indol-4-yl)propan-2-ol is not arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in drug discovery.

The Indole Core: A Bioisosteric Anchor

The indole nucleus is one of the most versatile scaffolds in medicinal chemistry, heavily featured in FDA-approved targeted therapies (e.g., Alectinib, Nintedanib) . As a bioisostere of purine, the indole N-H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, anchoring the molecule within the ATP-binding site.

The 6-Bromo Handle: Vectorial Growth

The bromine atom at the C6 position serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . When the indole core is bound to the kinase hinge, the C6 position typically vectors outward toward the solvent-exposed channel. This allows medicinal chemists to rapidly append diverse solubilizing groups or bulky aryl moieties to tune the physicochemical properties (e.g., logD, aqueous solubility) without disrupting the primary binding affinity.

The 4-(2-Hydroxypropan-2-yl) Motif: Metabolic Stability & Deep Pocket Engagement

The inclusion of a tertiary alcohol (2-hydroxypropan-2-yl) at the C4 position is a sophisticated design choice.

  • Causality of Target Engagement: In many kinases (such as NIK or IRAK4), the space adjacent to the gatekeeper residue features a hydrophobic "back pocket" . The gem-dimethyl groups of the propan-2-ol moiety perfectly occupy this lipophilic space, while the hydroxyl group acts as a precise hydrogen bond donor/acceptor to specific internal residues (e.g., Glutamate or Phenylalanine).

  • Causality of Metabolic Stability: Unlike primary or secondary alcohols, which are rapidly oxidized by alcohol dehydrogenases (ADH) or Cytochrome P450 enzymes into reactive aldehydes or ketones, the tertiary alcohol is sterically shielded by its gem-dimethyl groups. This prevents phase I oxidative metabolism, significantly extending the compound's in vivo half-life.

BindingMode Indole Indole Core Bromine C6-Substituent Indole->Bromine C6 Position Alcohol C4-Tertiary Alcohol Indole->Alcohol C4 Position Hinge Kinase Hinge Region (H-Bonding) Indole->Hinge N-H Donor Solvent Solvent Channel (Pharmacokinetic Tuning) Bromine->Solvent Vectorial Growth BackPocket Hydrophobic Back Pocket (Target Selectivity) Alcohol->BackPocket OH Interaction

Pharmacophore model illustrating kinase binding interactions of the indole building block.

Physicochemical Properties

The following table summarizes the quantitative data and molecular descriptors for 2-(6-Bromo-1H-indol-4-yl)propan-2-ol, which are critical for calculating ligand efficiency (LE) and lipophilic efficiency (LipE) during SAR studies.

PropertyValueSignificance in Drug Design
CAS Registry Number 2092452-49-6Unique identifier for sourcing and compliance.
Molecular Formula C₁₁H₁₂BrNOBase framework for mass spectrometry (MS) tracking.
Molecular Weight 254.12 g/mol Low MW allows for extensive downstream elaboration.
H-Bond Donors 2Indole N-H (Hinge) and Alcohol O-H (Back pocket).
H-Bond Acceptors 1Alcohol Oxygen (Interacts with kinase backbone).
Rotatable Bonds 1High rigidity minimizes entropic penalty upon binding.
Isotopic Signature ~1:1 ratio at 254/256 m/zDistinctive doublet in LC-MS facilitates reaction monitoring.

Experimental Workflows & Protocols

To fully leverage this building block, researchers must execute highly efficient functionalization reactions. The following protocols are engineered as self-validating systems, incorporating specific causality for reagent selection and in-process controls .

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

This protocol describes the arylation of the 6-bromo position. The tertiary alcohol at C4 is generally unreactive under these conditions and does not require protection, streamlining the synthetic route.

Reagents & Materials:

  • Substrate: 2-(6-Bromo-1H-indol-4-yl)propan-2-ol (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and preventing homocoupling.

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution) — Causality: Aqueous base efficiently activates the boronic acid to form the reactive boronate species required for transmetalation.

  • Solvent: 1,4-Dioxane (0.2 M) — Causality: High boiling point (101°C) allows for thermal driving of sterically hindered couplings, while remaining miscible with the aqueous base.

Step-by-Step Methodology:

  • Preparation & Degassing: In a microwave vial or Schlenk flask, combine the indole substrate, boronic acid, and Pd(dppf)Cl₂. Add 1,4-dioxane. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Base Addition: Add the degassed 2M aqueous K₂CO₃ solution via syringe. Seal the vessel.

  • Reaction Execution: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

  • In-Process Control (Self-Validation): Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. Validation Checkpoint: The reaction is complete when the characteristic 254/256 m/z bromine doublet of the starting material is fully consumed, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine to remove inorganic salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Protection of the C4-Tertiary Alcohol (Optional)

If downstream synthesis requires harsh electrophilic conditions (e.g., strong alkylating agents for N1-functionalization) that risk unwanted O-alkylation, the tertiary alcohol must be protected.

Step-by-Step Methodology:

  • Dissolve the indole substrate in anhydrous DMF (0.3 M).

  • Add Imidazole (2.5 equiv) and stir until dissolved. Causality: Imidazole acts as both a base to neutralize HCl byproduct and a nucleophilic catalyst to activate the silyl chloride.

  • Cool to 0°C and add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.5 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours. The bulky TBS group selectively protects the unhindered tertiary alcohol due to the highly reactive nature of the silyl electrophile, while the indole nitrogen remains unreactive without a stronger base (like NaH).

Workflow A 2-(6-Bromo-1H-indol-4-yl)propan-2-ol B Suzuki-Miyaura Cross-Coupling A->B R-B(OH)2, Pd(0) C 6-Aryl Indole Intermediate B->C C-C Formation D N1-Functionalization C->D Electrophile E Diversified Inhibitor Library D->E SAR Generation

Synthetic workflow for late-stage diversification of the 6-bromoindole core.

Conclusion

2-(6-Bromo-1H-indol-4-yl)propan-2-ol represents a masterclass in rational building block design. By combining the bioisosteric properties of indole, the modularity of a cross-coupling handle, and the metabolic resilience of a tertiary alcohol, it empowers medicinal chemists to rapidly navigate complex structure-activity landscapes. Adherence to the rigorous, self-validating protocols outlined above ensures high-yielding integration of this scaffold into advanced drug discovery pipelines.

References

  • Taylor & Francis Online. "Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases." Acta Pharmaceutica Sinica B. Available at:[Link]

Application

Application Note: Utilizing 2-(6-Bromo-1H-indol-4-yl)propan-2-ol as a Bifunctional Scaffold in Advanced API Synthesis

Executive Summary 2-(6-Bromo-1H-indol-4-yl)propan-2-ol (CAS: 2092452-49-6) is an advanced heterocyclic building block increasingly utilized in the discovery of targeted therapeutics, such as kinase inhibitors[1]. This mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(6-Bromo-1H-indol-4-yl)propan-2-ol (CAS: 2092452-49-6) is an advanced heterocyclic building block increasingly utilized in the discovery of targeted therapeutics, such as kinase inhibitors[1]. This molecule features a highly strategic bifunctional architecture: a bromine atom at the C6 position primed for transition-metal-catalyzed cross-coupling, and a tertiary alcohol at the C4 position that can serve as a hydrogen-bonding domain or a latent alkene for downstream functionalization. This application note provides a comprehensive, self-validating guide to exploiting this intermediate through protection, palladium-catalyzed Suzuki-Miyaura cross-coupling, and acid-catalyzed dehydration.

Physicochemical Profiling

Understanding the physical and chemical properties of the starting material is critical for optimizing solvent selection and reaction conditions.

Table 1: Physicochemical Properties of 2-(6-Bromo-1H-indol-4-yl)propan-2-ol

PropertyValue / Description
Chemical Name 2-(6-Bromo-1H-indol-4-yl)propan-2-ol
CAS Number 2092452-49-6[1]
Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
Key Functional Groups Aryl bromide (C6), Tertiary alcohol (C4), Indole NH
Solubility Profile Soluble in DMF, DMSO, MeOH, EtOAc; Insoluble in H2O
Storage Conditions Inert atmosphere (N2/Ar), Room Temperature, Protect from light

Mechanistic Rationale & Synthetic Strategy

To successfully integrate this intermediate into an Active Pharmaceutical Ingredient (API) synthesis, researchers must navigate the reactivity of its three distinct functional domains:

  • The Indole NH (pKa ~16.2): Unprotected haloindoles are notoriously challenging substrates for palladium-catalyzed cross-coupling reactions. The free N-H group can coordinate with the palladium catalyst (leading to catalyst poisoning) or undergo competing N-arylation under basic conditions[2]. Therefore, N-protection (e.g., using a tert-butyloxycarbonyl or "Boc" group) is a mandatory first step to ensure high yields[3].

  • The C6-Bromine Handle: Aryl bromides readily undergo oxidative addition with Pd(0) species, making the C6 position an ideal site for carbon-carbon bond formation via the Suzuki-Miyaura reaction[4].

  • The C4-Tertiary Alcohol: The 2-hydroxypropan-2-yl group is sterically bulky and relatively stable under the basic conditions of cross-coupling. However, under acidic conditions, it readily undergoes an E1 elimination to yield an isopropenyl group, which can be further utilized for hydroboration or olefin metathesis.

Synthetic Workflow

G A 2-(6-Bromo-1H-indol-4-yl)propan-2-ol (Starting Material) B N-Protection (Boc2O, DMAP) A->B Step 1 C N-Boc Protected Intermediate B->C D Suzuki-Miyaura Coupling (Pd cat., R-B(OH)2) C->D Step 2 E C6-Substituted Indole D->E F Dehydration (Acid cat.) E->F Step 3 G Isopropenyl Derivative F->G

Figure 1: Divergent synthetic workflow for 2-(6-Bromo-1H-indol-4-yl)propan-2-ol functionalization.

Detailed Experimental Protocols

Protocol A: N-Boc Protection of the Indole Core

Objective: Mask the nucleophilic indole nitrogen to prevent catalyst poisoning and side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(6-Bromo-1H-indol-4-yl)propan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Base Addition: Add Triethylamine (Et3N) (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks Boc2O to form a highly reactive N-Boc-pyridinium intermediate, accelerating the reaction significantly compared to using Et3N alone.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C6 position via C-C bond formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality: Degassing is critical because O2 irreversibly oxidizes the Pd(0) active species to an inactive Pd(II) complex. The water is essential to dissolve the K2CO3 and generate the reactive trihydroxyboronate species [Ar−B(OH)3​]− , which undergoes transmetalation significantly faster than the neutral boronic acid[4].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive flow of argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and minimizes the formation of homocoupled byproducts[3].

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash column chromatography.

Protocol C: Acid-Catalyzed Dehydration of the Tertiary Alcohol (Optional)

Objective: Convert the C4-tertiary alcohol into an isopropenyl group for structural rigidity or further functionalization.

Step-by-Step Methodology:

  • Setup: Dissolve the C6-substituted indole (1.0 eq) in anhydrous Toluene (0.2 M).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (pTSA·H2O) (0.2 eq).

  • Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (approx. 110 °C) for 6 hours.

    • Causality:pTSA selectively protonates the tertiary alcohol, initiating an E1 elimination. The Dean-Stark trap physically removes the water byproduct from the system, shifting the chemical equilibrium toward the alkene product according to Le Chatelier's principle.

  • Workup: Cool, wash with saturated aqueous NaHCO3 to neutralize the acid, dry the organic layer, and concentrate.

Analytical Validation & Troubleshooting

Table 2: Troubleshooting Matrix for 2-(6-Bromo-1H-indol-4-yl)propan-2-ol Workflows

Observation / IssueMechanistic CauseCorrective Action
Incomplete Boc Protection Insufficient nucleophilic catalysis or degraded Boc2O.Ensure DMAP is fresh and dry. Increase Boc2O to 1.5 eq.
Formation of Homocoupled Biaryl Byproducts in Step 2 Excess oxygen in the system promoting oxidative homocoupling of the boronic acid.Strictly degas solvents via the freeze-pump-thaw method (3 cycles).
Low Yield in Suzuki Coupling Protodeboronation of the boronic acid competing with transmetalation.Switch to a pinacol boronate ester (Bpin) or lower the reaction temperature to 70 °C[3].
Premature Dehydration of C4-Alcohol Unintended acidic conditions during silica gel chromatography.Pre-treat silica gel with 1% Et3N to neutralize acidic silanol groups before loading the column.

References

  • NobelPrize.org. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis". URL: [Link]

  • National Center for Biotechnology Information (PMC). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides". URL: [Link]

  • The Journal of Organic Chemistry - ACS Publications. "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles". URL: [Link]

Sources

Method

"cell-based assay setup for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL"

An Application Note by a Senior Application Scientist Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands that bind to target proteins is a critical first step in hit-to-le...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note by a Senior Application Scientist

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands that bind to target proteins is a critical first step in hit-to-lead optimization. Unlike traditional high-throughput screening (HTS) compounds, fragments possess low intrinsic binding affinities (typically in the high micromolar to millimolar range) but offer exceptionally high ligand efficiency[1]. Validating these weak interactions in a physiologically relevant environment is notoriously difficult, as traditional biochemical assays are prone to artifacts.

This application note details the setup of a cell-based target engagement assay for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL , a highly versatile fragment library building block. By leveraging the 2, we can directly quantify the thermodynamic stabilization of the target protein induced by this fragment in live cells, without the need for chemical labels or artificial reporters[2].

Compound Profiling & Strategic Relevance

The compound 2-(6-Bromo-1H-indol-4-YL)propan-2-OL (CAS: 2092452-49-6) is an exemplary FBDD starting point[3]. It complies strictly with the "Rule of 3" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3)[1].

From a medicinal chemistry perspective, this molecule is engineered for downstream optimization:

  • The Indole Core: A privileged pharmacophore that frequently mimics purines or tryptophan residues, making it highly effective for targeting kinase hinge regions or protein-protein interaction (PPI) interfaces.

  • The Tertiary Alcohol: The propan-2-ol moiety provides a sterically defined, metabolically stable hydrogen bond donor/acceptor. Unlike primary alcohols, it resists rapid oxidation by cellular dehydrogenases.

  • The 6-Bromo Substituent: Acts as a heavy atom to enable anomalous dispersion in X-ray crystallography (facilitating unambiguous binding pose determination) and serves as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling during fragment growing.

Table 1: Physicochemical Properties & Formulation Strategy
PropertyValueFBDD Strategic Relevance
CAS Number 2092452-49-6Unique identifier for commercial sourcing[3].
Molecular Weight 254.12 g/mol Ideal size for deep pocket penetration[3].
Chemical Formula C11H12BrNOHalogenated scaffold for MS isotopic signature.
Stock Formulation 100 mM in 100% DMSOEnables 1 mM screening at a tolerable 1% DMSO final concentration.

Assay Rationale: Why CETSA for Fragments?

Because fragments bind weakly, cell-based screening requires exceptionally high compound concentrations (0.1 mM – 2 mM). At these concentrations, traditional phenotypic assays often yield false positives due to off-target cytotoxicity or solvent (DMSO) effects.

The 4 overcomes this by measuring target engagement directly[4]. The biophysical principle is straightforward: when a ligand binds to a folded protein, it reduces the protein's conformational flexibility. This thermodynamic stabilization increases the temperature at which the protein unfolds and irreversibly aggregates ( Tagg​ )[5]. By heating intact cells, lysing them, and quantifying the remaining soluble protein, we can generate an Isothermal Dose-Response Fingerprint (ITDRF) that correlates directly with intracellular binding affinity[2].

CETSA Frag 2-(6-Bromo-1H-indol-4-YL)propan-2-OL (Fragment Ligand) Incubate Target Engagement (Incubation) Frag->Incubate Cells Live Cells (Target Expression) Cells->Incubate Heat Thermal Challenge (Isothermal Heating) Incubate->Heat Bound Ligand-Bound Target (Thermodynamically Stable) Heat->Bound Ligand Present Unbound Unbound Target (Denatured & Aggregated) Heat->Unbound Vehicle Only Lysis Gentle Lysis (Freeze-Thaw) Bound->Lysis Unbound->Lysis Detect Detection (Quantify Soluble Protein) Lysis->Detect

Fig 1: Biophysical mechanism of CETSA for fragment screening and target engagement.

Step-by-Step ITDRF-CETSA Protocol

This protocol is optimized for generating a dose-response curve for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL at a fixed temperature (ITDRF-CETSA).

Phase 1: Cell Preparation & Compound Treatment
  • Cell Seeding: Harvest target-expressing cells (e.g., HeLa or HEK293) and resuspend in complete media at a density of 2×106 cells/mL. Aliquot 50 µL per well into a 96-well PCR microplate.

  • Compound Titration: Prepare a 10-point serial dilution of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL in 100% DMSO.

  • Dosing: Add the compound to the cells to achieve final concentrations ranging from 10 µM to 1 mM.

    • Critical Step: Ensure the final DMSO concentration is normalized to exactly 1.0% across all wells, including the vehicle control. Fluctuating DMSO levels will artificially alter the protein's baseline thermal stability.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 45 minutes to allow for cell penetration and binding equilibrium[2].

Phase 2: Thermal Challenge
  • Heating: Transfer the 96-well plate to a thermal cycler. Heat the plate isothermally for exactly 3 minutes at the target protein's pre-determined Tagg​ (the temperature at which 75-80% of the apo-protein aggregates, typically between 48°C and 55°C)[2].

  • Cooling: Immediately cool the plate to 25°C for 3 minutes to halt the denaturation process.

Phase 3: Lysis & Soluble Fraction Isolation
  • Gentle Lysis: Add 10 µL of 6X Lysis Buffer (TBS containing protease inhibitors and a maximum of 0.4% NP-40). Subject the plate to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clearance: Centrifuge the plate at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will form a solid pellet, while the ligand-stabilized proteins remain in the supernatant.

Phase 4: Detection
  • Quantification: Transfer the soluble supernatant to a detection plate. Quantify the target protein using AlphaLISA, TR-FRET, or quantitative Western Blotting[4].

Expected Results & Data Interpretation

Because 2-(6-Bromo-1H-indol-4-YL)propan-2-OL is a fragment, do not expect nanomolar potency. A successful target engagement profile will show a right-shifted EC50​ curve, typically in the 50–250 µM range.

Table 2: Expected ITDRF-CETSA Readouts at Target Tagg​
Fragment Conc. (µM)Final DMSO (%)Soluble Protein Fraction (%)Mechanistic Interpretation
0 (Vehicle) 1.0%~20% (Baseline)Apo-protein successfully denatured by heat shock.
10 1.0%~25%Minimal target engagement; below fragment Kd​ .
100 1.0%~55%Partial thermodynamic stabilization ( EC50​ range).
500 1.0%~85%Near-complete target saturation by the fragment.
1000 1.0%~95%Full stabilization (Verify cell viability to rule out toxicity).

Causal Insights & Troubleshooting

Why use freeze-thaw lysis instead of standard RIPA buffer? Standard lysis buffers contain harsh detergents like SDS and Triton X-100. These surfactants have the thermodynamic power to resolubilize thermally aggregated proteins after the heat shock. If used, the assay will detect total protein rather than the soluble fraction, completely masking the ligand-induced thermal shift and resulting in a false-positive target engagement signal.

Why is strict DMSO normalization required? Organic solvents like DMSO are chaotropic agents at high concentrations. If the 1 mM fragment well contains 1% DMSO, but the 10 µM well contains 0.01% DMSO, the target protein in the 1 mM well will experience solvent-induced destabilization. This artifact will counteract the fragment's thermodynamic stabilization, artificially flattening your dose-response curve.

How do we rule out global heat-shock artifacts? Always multiplex your detection with a non-interacting housekeeping protein (e.g., GAPDH or β -actin). The fragment should stabilize your target protein, but the housekeeping protein should denature equally across all compound concentrations. If GAPDH is also stabilized at 1 mM, the fragment is likely acting as a non-specific chemical chaperone or altering the cellular pH.

References

  • Martinez Molina, D., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 2013. Available at:[Link]

  • "In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery." Frontiers in Pharmacology, 2020. Available at:[Link]

  • "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." Cells, 2019. Available at:[Link]

  • Martinez Molina, D., & Nordlund, P. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology, 2016. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Determining the Solubility of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

Abstract Introduction and Physicochemical Analysis The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Physicochemical Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor aqueous solubility is a leading cause of failure for many promising drug candidates, leading to low and erratic bioavailability.[2][4] Therefore, a robust characterization of a compound's solubility in various solvents is a foundational step in the early drug discovery and lead optimization process.[1][3][5]

Chemical Structure Analysis of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL:

  • Molecular Formula: C₁₁H₁₂BrNO[6]

  • Molecular Weight: 254.12 g/mol [6]

  • Core Structure: The molecule is built on a substituted indole ring.

    • Indole Moiety: The indole ring system contains a polar N-H group, which can act as a hydrogen bond donor, and a largely non-polar aromatic bicyclic structure. This duality suggests moderate solubility in both polar and non-polar environments.

    • Tertiary Alcohol Group (-C(CH₃)₂OH): The 2-hydroxypropan-2-yl group is a polar, tertiary alcohol. The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, which typically enhances solubility in polar protic solvents like water, ethanol, and methanol.[7]

    • Bromo Group (-Br): The bromine atom at the 6-position is an electron-withdrawing and hydrophobic substituent. Its presence increases the molecular weight and lipophilicity, which generally tends to decrease aqueous solubility.[8]

Predicted Solubility Profile:

Based on the "like dissolves like" principle, a qualitative prediction can be made. The presence of both hydrogen-bonding groups (N-H, -OH) and a significant hydrophobic surface area (bromo-indole core) suggests that 2-(6-Bromo-1H-indol-4-YL)propan-2-OL will exhibit the following general behavior:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the entire molecule.

  • Moderate to High Solubility: In polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding.

  • Low Solubility: In non-polar solvents such as hexanes and toluene.

  • Poor Aqueous Solubility: In water and aqueous buffers (like PBS), due to the dominant hydrophobic character of the bromo-indole scaffold.

This predictive analysis underscores the necessity of empirical determination to obtain quantitative data for formulation and assay development.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[2] This protocol is aligned with standards recognized by regulatory bodies like the FDA and in ICH guidelines.[11][12][13]

Materials and Equipment
  • 2-(6-Bromo-1H-indol-4-YL)propan-2-OL (solid, purity ≥98%)

  • Selected Solvents (HPLC-grade or equivalent):

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Hexane or Heptane

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance (readable to 0.01 mg)

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

  • Pipettes and volumetric flasks for dilutions

  • Validated analytical system: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][14]

Step-by-Step Procedure
  • Preparation of Saturated Solutions: a. Weigh approximately 2-5 mg of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL and add it to a 2 mL glass vial. The key is to add a clear excess of solid material to ensure a saturated solution is formed.[4][9] b. Carefully add 1.0 mL of the selected solvent to the vial. c. Prepare each solvent condition in triplicate to ensure reproducibility.[12]

  • Equilibration: a. Securely cap the vials. b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm). c. Allow the mixtures to equilibrate for a minimum of 24 to 48 hours.[1][15] This extended time is crucial to ensure thermodynamic equilibrium is reached, as shorter incubation times may only yield kinetic solubility values.[10][16]

  • Phase Separation: a. After the incubation period, remove the vials from the shaker and let them stand for at least 1 hour to allow the excess solid to sediment.[9] b. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid particles.

  • Sample Collection and Dilution: a. Carefully aspirate the supernatant, taking extreme care not to disturb the solid pellet. b. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine, non-sedimented particles. c. Perform a serial dilution of the clear, filtered saturated solution with an appropriate solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: a. Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method. b. Prepare a standard calibration curve using known concentrations of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. c. Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.[4][14]

  • Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. b. Express the final solubility in units of mg/mL and/or µM. c. Report the average and standard deviation for the triplicate measurements.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification weigh Weigh Excess Solid (2-5 mg) add_solvent Add Solvent (1.0 mL) weigh->add_solvent replicate Prepare in Triplicate add_solvent->replicate shake Shake at 25°C (24-48 hours) replicate->shake sediment Sedimentation (1 hour) shake->sediment centrifuge Centrifuge (10,000 x g, 15 min) sediment->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Serial Dilution filter->dilute analyze HPLC-UV or LC-MS Analysis dilute->analyze calc Final Solubility Data analyze->calc Calculate Solubility (mg/mL & µM)

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Presentation and Interpretation

The quantitative results from the protocol should be compiled into a clear, structured table. This allows for easy comparison of the compound's solubility across different solvent classes.

Table 1: Predicted and Experimental Solubility of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

Solvent ClassSolventPolarity Index[17]Predicted SolubilityExperimental Solubility (mg/mL)
Aqueous Deionized Water10.2Very LowRecord experimental value here
PBS (pH 7.4)~10.2Very LowRecord experimental value here
Polar Protic Methanol (MeOH)5.1Moderate to HighRecord experimental value here
Ethanol (EtOH)4.3 (value for Ethyl Alcohol)ModerateRecord experimental value here
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighRecord experimental value here
N,N-Dimethylformamide (DMF)6.4HighRecord experimental value here
Acetonitrile (ACN)5.8ModerateRecord experimental value here
Moderate Polarity Dichloromethane (DCM)3.1Moderate to LowRecord experimental value here
Ethyl Acetate (EtOAc)4.4Moderate to LowRecord experimental value here
Non-Polar Hexane / Heptane0.1Very LowRecord experimental value here

Note: This table is a template. Researchers must populate the "Experimental Solubility" column with their own validated data.

Safety and Solvent Handling

Proper safety precautions are mandatory when handling laboratory solvents.

  • General: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.

  • Dichloromethane (DCM): DCM is a suspected carcinogen and can cause skin and eye irritation. It should be handled exclusively in a chemical fume hood. Waste must be collected and disposed of as hazardous chemical waste.[18]

  • DMSO and DMF: These solvents can readily penetrate the skin and may carry dissolved substances with them into the body.[19] It is critical to avoid skin contact. Use appropriate gloves (e.g., butyl rubber for DMSO) and change them immediately if contaminated.[20]

  • Flammable Solvents: Ethanol, methanol, acetonitrile, ethyl acetate, and hexane are flammable. Keep them away from heat, sparks, and open flames. Store in a designated flammables cabinet.[19]

Conclusion

This application note provides a robust framework for both predicting and empirically determining the solubility of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. While structural analysis offers valuable initial insights, the detailed shake-flask protocol provides the means to generate the accurate, quantitative data essential for making informed decisions in the drug discovery and development pipeline. Adherence to this self-validating protocol ensures the generation of trustworthy and reproducible solubility data, which is a cornerstone of sound pharmaceutical science.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • COMMON SOLVENT PROPERTIES. University of Rochester. [Link]

  • PROPERTIES OF COMMON ORGANIC SOLVENTS. University of California, Davis. [Link]

  • Common solvent properties. Waters Help Center. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Solvent Physical Properties. Reich Research Group, University of Wisconsin. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Solubility guidelines for candidate drugs (µg/mL). The bars show the... ResearchGate. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • 2-(6-bromo-1H-indol-4-yl)propan-2-ol. Sunway Pharm Ltd. [Link]

  • Chemical Safety Guidelines - Methylene Chloride/Dichloromethane. Duke University. [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]

  • DIMETHYL SULFOXIDE (DMSO). University of Waterloo. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Solvents and solubilities. MicroChemicals. [Link]

  • 2-BROMO-1-(1H-INDOL-3-YL)-PROPAN-1-ONE. NextSDS. [Link]

  • What Is The Difference Between Propan-1-ol and Propan-2-ol?. ReAgent. [Link]

  • 6-bromo-2-iodo-1H-indole. PubChem. [Link]

  • 2-BROMO-1-(2,6-DIMETHYL-1H-INDOL-3-YL)-PROPAN-1-ONE. NextSDS. [Link]

Sources

Method

Application Note: Fragment-Based Drug Discovery of BET Inhibitors Using 2-(6-Bromo-1H-indol-4-yl)propan-2-ol

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Epigenetic Modulators, BRD4 Inhibition Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Epigenetic Modulators, BRD4 Inhibition

Executive Summary & Mechanistic Rationale

The emergence of acquired resistance to standard-of-care therapies—such as fulvestrant and CDK4/6 inhibitors (e.g., palbociclib)—represents a critical clinical bottleneck in the treatment of Estrogen Receptor-positive (ER+) metastatic breast cancer. In these resistant phenotypes, the epigenetic "reader" protein BRD4 (Bromodomain-containing protein 4) acts as a coregulator of ER signaling. BRD4 binds to acetylated histones at enhancer regions, recruiting the P-TEFb complex to drive the transcription of key oncogenes like c-Myc [1].

Fragment-Based Drug Discovery (FBDD) has proven highly effective in generating novel, potent Bromodomain and Extra-Terminal motif (BET) inhibitors that disrupt this pathway. The compound 2-(6-Bromo-1H-indol-4-yl)propan-2-ol serves as a highly privileged fragment in this space. Its indole core acts as a high-fidelity mimetic of endogenous acetyl-lysine (Kac), while its strategic functional groups provide vectors for synthetic elaboration into complex, orally bioavailable drug candidates capable of overcoming endocrine resistance.

BRD4_Pathway ER ERα / E2 Complex Enhancer Enhancer Elements ER->Enhancer Binds AcHistone Acetylated Histones (H3K27ac) Enhancer->AcHistone Recruits HATs BRD4 BRD4 (Epigenetic Reader) AcHistone->BRD4 Recognized by BD1/BD2 PTEFb P-TEFb Complex BRD4->PTEFb Recruits PolII RNA Polymerase II PTEFb->PolII Phosphorylates Transcription Oncogene Transcription (e.g., c-Myc) PolII->Transcription Drives BETi BET Inhibitor (Fragment-derived) BETi->BRD4 Competitively Inhibits

Figure 1: BRD4-driven transcription in ER+ breast cancer and BET inhibitor intervention.

Fragment Profiling: Why 2-(6-Bromo-1H-indol-4-yl)propan-2-ol?

In FBDD, the selection of the initial fragment dictates the trajectory of the entire optimization campaign. This specific bromoindole fragment was rationally selected based on three critical structural features:

  • The Indole Core (Kac Mimetic): The nitrogen (NH) of the indole ring acts as a critical hydrogen bond donor to the highly conserved Asn140 residue in the BRD4 binding pocket, mimicking the natural acetyl-lysine interaction.

  • The C4 Propan-2-ol Moiety: The tertiary alcohol projects into the lipophilic "WPF shelf" (Trp81, Pro82, Phe83) of BRD4. This interaction displaces high-energy structured water molecules, providing a significant entropic and enthalpic boost to binding affinity.

  • The C6 Bromo Substituent: This halogen serves as an essential synthetic handle. It allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to append diverse core structures—such as a pyrrolopyridone core—extending the molecule out of the binding pocket to optimize pharmacokinetic (PK) properties.

Table 1: Physicochemical Properties of the Fragment
PropertyValueFBDD Relevance
Chemical Name 2-(6-Bromo-1H-indol-4-yl)propan-2-olTarget vector for BRD4 WPF shelf
CAS Number 2092452-49-6Standardized sourcing
Molecular Weight 254.12 g/mol Ideal for fragment libraries (Rule of 3 compliant)
Molecular Formula C11H12BrNOHigh ligand efficiency potential
Primary Function Acetyl-lysine (Kac) MimeticAnchors to Asn140 in BRD4 BD1/BD2 domains

Experimental Workflows & Self-Validating Protocols

To evolve this fragment into a potent clinical candidate (such as the optimized pyrrolopyridone inhibitors described by [1]), a rigorous, multi-tiered workflow is required.

FBDD_Workflow Frag 1. Fragment Synthesis (In situ TMSI Deprotection) Synth 2. Synthetic Elaboration (C6-Bromo Cross-Coupling) Frag->Synth Yields functionalized core Assay 3. Biochemical Screening (TR-FRET BRD4 Assay) Synth->Assay Generates library Cell 4. Phenotypic Validation (MCF-7:CFR Cell Viability) Assay->Cell Filters for sub-µM affinity Lead 5. Lead Candidate (e.g., Compound 27) Cell->Lead Confirms cellular efficacy Lead->Synth Iterative SAR Feedback Loop

Figure 2: FBDD workflow evolving the bromoindole fragment into a lead BET inhibitor.

Protocol A: Synthesis of the Fragment via Mild Deprotection

Causality Focus: Standard harsh acidic deprotection of ether precursors can degrade the electron-rich indole core. This protocol utilizes the in situ generation of Trimethylsilyl iodide (TMSI) for a highly mild and selective cleavage to yield the tertiary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, argon-purged round-bottom flask, dissolve the protected precursor (1.5 mmol) in anhydrous acetonitrile (5 mL).

  • Reagent Addition: Sequentially add Chlorotrimethylsilane (TMSCl, 2.4 mmol), Sodium Iodide (NaI, 2.4 mmol), and sterile H₂O (0.8 mmol).

    • Scientific Rationale: TMSCl and NaI react in situ to form TMSI. The trace water acts as a proton source to facilitate the rapid hydrolysis of the silyl ether intermediate into the final alcohol.

  • Incubation: Heat the mixture to 50 °C and stir for 3 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash three times with saturated aqueous NaHCO₃ to neutralize any generated HI.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure 2-(6-Bromo-1H-indol-4-yl)propan-2-ol.

Protocol B: Biochemical Validation via TR-FRET

Causality Focus: Fragment affinities are often weak (µM to mM range). Standard fluorescence assays are susceptible to false positives from compound auto-fluorescence at high concentrations. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

    • Scientific Rationale: CHAPS (a zwitterionic detergent) prevents the formation of colloidal aggregates—a notorious source of false-positive inhibition in fragment screening. BSA prevents non-specific adsorption to the microplate walls.

  • Compound Dispensing: Use an acoustic liquid handler to dispense the fragment/lead compounds into a 384-well low-volume ProxiPlate. Include DMSO (vehicle) as a negative control and JQ1 (a known BETi) as a positive control.

  • Reagent Addition: Add 5 nM His-tagged BRD4-BD1 protein and 15 nM JQ1-Biotin tracer.

  • Fluorophore Addition: Add 2 nM Europium-labeled anti-His antibody (Donor) and 10 nM Streptavidin-APC (Acceptor).

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Detection & Validation: Read the plate on an EnVision Multilabel Reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using the DMSO and JQ1 control wells. A Z'-factor > 0.6 indicates a robust, self-validating assay ready for data extraction.

Protocol C: Phenotypic Validation in Endocrine-Resistant Cells

Causality Focus: High biochemical affinity does not guarantee cellular efficacy due to membrane permeability and efflux mechanisms. Furthermore, to address the clinical gap, the optimized leads must be tested in MCF-7:CFR cells (Fulvestrant-resistant) rather than standard wild-type lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7:CFR cells at 2,000 cells/well in 96-well opaque-walled plates using DMEM supplemented with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with serial dilutions of the synthesized BET inhibitors (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37 °C, 5% CO₂.

    • Scientific Rationale: BET inhibitors act via epigenetic modulation (e.g., transcriptional repression of c-Myc). A 72-hour window is strictly required to allow for mRNA depletion, subsequent protein degradation, and eventual cell cycle arrest. Shorter incubation times will yield false negatives.

  • Viability Measurement: Add CellTiter-Glo reagent (ATP-based luminescence). Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Read luminescence and calculate the IC₅₀ using a 4-parameter logistic regression model.

Data Summary: Fragment to Lead Evolution

The successful execution of the above FBDD workflow demonstrates how the simple bromoindole fragment is elaborated into a highly potent, orally bioavailable clinical candidate (e.g., Compound 27).

Table 2: Representative FBDD Optimization Data
Compound StageStructure / CoreBRD4 BD1 IC₅₀ (nM)MCF-7:CFR IC₅₀ (nM)Key Optimization Feature
Initial Fragment 2-(6-Bromo-1H-indol-4-yl)propan-2-ol> 10,000N/AEstablishes Kac mimicry and WPF shelf vector.
Intermediate Bromoindole + Simple Linker~ 850> 5,000Cross-coupling utilizes the C6-Bromo handle.
Lead (Cmpd 27) Pyrrolopyridone-linked Indole< 10 ~ 45 Optimized PK; overcomes fulvestrant resistance.

Data representation inspired by the optimization campaign detailed by Li et al. (2020).

References

  • Li Y, Zhao J, Gutgesell LM, Shen Z, Ratia K, Dye K, Dubrovskyi O, Zhao H, Huang F, Tonetti DA, Thatcher GRJ, Xiong R. Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry. 2020;63(13):7186-7210.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, common pitfalls, and critical success factors in the synthesis of 2-(6-Bromo-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, common pitfalls, and critical success factors in the synthesis of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. This molecule serves as a highly valuable structural motif and building block in the development of kinase inhibitors and SOS1 modulators (1)[1].

Below, you will find a self-validating experimental workflow, quantitative data summaries, and an expert-level troubleshooting Q&A to ensure high-yielding, reproducible results in your laboratory.

Synthetic Workflow & Logical Relationships

Synthesis A Methyl 6-bromo-1H- indole-4-carboxylate B SEM-Protected Indole Ester A->B Step 1: SEM-Cl NaH, DMF C SEM-Protected Tertiary Alcohol B->C Step 2: MeMgBr THF, 0°C → RT D 2-(6-Bromo-1H-indol- 4-yl)propan-2-ol C->D Step 3: TBAF Ethylenediamine

Synthetic route for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL via Grignard addition.

Quantitative Data Summary

Synthetic StepKey ReagentsEquivalentsTemp & TimeExpected Outcome / Yield
1. N-Protection NaH, SEM-Cl1.5 eq NaH, 1.5 eq SEM-Cl0 °C to RT, 2.5 h>90% yield; complete conversion to SEM-indole
2. Grignard Addition MeMgBr (3.0 M in Et2O/THF)3.0 - 4.0 eq0 °C to RT, 1-2 h80-85% yield; tertiary alcohol formation
3. SEM Deprotection TBAF, Ethylenediamine10.0 eq TBAF, 6.0 eq Ethylenediamine80 °C, 12-16 h75-85% yield; free N-H indole

Self-Validating Experimental Protocol

Step 1: N-Protection of the Indole Core
  • Procedure: Dissolve methyl 6-bromo-1H-indole-4-carboxylate in anhydrous DMF at 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) to deprotonate the indole N-H. Stir for 30 minutes until hydrogen evolution ceases. Add SEM-Cl (1.5 eq) dropwise. Allow the reaction to warm to room temperature for 2 hours (1)[1].

  • Causality: The indole N-H is highly acidic (pKa ~16.2) and will consume Grignard reagent in the subsequent step, forming an electron-rich indolylmagnesium species that inductively deactivates the C4 ester. SEM protection masks this acidity and maintains the electrophilicity of the ester.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a complete shift to a higher Rf value (less polar). Aqueous workup with saturated NH₄Cl should yield a clean organic phase without residual starting material.

Step 2: Grignard Addition (Tertiary Alcohol Formation)
  • Procedure: Dissolve the SEM-protected ester in anhydrous THF at 0 °C. Add MeMgBr (3.0 M in diethyl ether, 3.0–4.0 eq) dropwise. Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for 1 hour (2)[2].

  • Causality: The first equivalent of MeMgBr forms a tetrahedral magnesium alkoxide intermediate. Warming to room temperature provides the necessary thermal energy to collapse this intermediate into the reactive methyl ketone in situ, allowing the second equivalent of MeMgBr to attack and form the tertiary alcohol.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in MeOH. LC-MS analysis must show the complete disappearance of the ester mass and the transient methyl ketone mass, confirming full conversion to the tertiary alcohol.

Step 3: SEM Deprotection and Formaldehyde Scavenging
  • Procedure: Dissolve the SEM-protected tertiary alcohol in THF. Add ethylenediamine (6.0 eq) followed by TBAF (1.0 M in THF, 10.0 eq). Heat the mixture to 80 °C overnight (3)[3].

  • Causality: TBAF cleaves the silyl ether, triggering the fragmentation of the SEM group and releasing formaldehyde. Ethylenediamine is critically added as an in situ scavenger to trap the highly reactive formaldehyde, preventing it from polymerizing or reacting with the nucleophilic indole core.

  • Self-Validation Checkpoint: The deprotected product will stain intensely with vanillin on TLC. Following an aqueous wash to remove the water-soluble imidazolidine (scavenged formaldehyde) and tetrabutylammonium salts, the crude NMR should show the reappearance of the broad indole N-H peak at ~11 ppm.

Troubleshooting & FAQs

Q1: Why is my Grignard reaction stalling at the methyl ketone intermediate instead of forming the tertiary alcohol? A1: Causality: The addition of the first equivalent of methylmagnesium bromide (MeMgBr) to the ester forms a stable tetrahedral magnesium alkoxide intermediate. If the reaction temperature is strictly maintained at 0 °C or lower, this intermediate does not collapse to the electrophilic ketone in situ, preventing the second addition. Solution: Ensure you are using at least 3.0 to 4.0 equivalents of MeMgBr. Perform the initial addition at 0 °C to safely control the exothermic acid-base reactions, but critically, allow the reaction to warm to room temperature (20–25 °C) for 1–2 hours. This thermal energy is required to collapse the tetrahedral intermediate and drive the second nucleophilic attack.

Q2: Can I perform the Grignard addition without protecting the indole nitrogen to save a synthetic step? A2: Causality: While technically possible using a large excess of Grignard reagent, the unprotected indole N-H will immediately react with the first equivalent of MeMgBr to form an indolylmagnesium species. This anionic ring becomes highly electron-rich, inductively deactivating the C4 ester towards nucleophilic attack. This leads to sluggish reaction kinetics, incomplete conversion, and poor yields. Solution: Prior N-protection is mandatory for high-yielding, scalable synthesis. The SEM group is highly recommended because it is completely stable to strongly nucleophilic Grignard conditions.

Q3: I am observing debromination (formation of 2-(1H-indol-4-yl)propan-2-ol) in my LC-MS. What is causing this? A3: Causality: Grignard reagents can undergo halogen-metal exchange with aryl bromides. Although MeMgBr is less prone to this than isopropylmagnesium chloride (which is explicitly used for Turbo-Grignard halogen exchange), extended reaction times or elevated temperatures provide the thermodynamic driving force for the magnesium to insert into the C6-Bromine bond. Solution: Strictly control the reaction temperature. Do not exceed 25 °C during the Grignard addition. Quench the reaction with saturated aqueous NH₄Cl immediately upon confirming the consumption of the starting material (typically within 1-2 hours).

Q4: My SEM deprotection using TBAF is resulting in a sticky residue that is difficult to purify. What is the solution? A4: Causality: Deprotection of SEM with tetrabutylammonium fluoride (TBAF) generates highly reactive formaldehyde as a byproduct. In the absence of a scavenger, formaldehyde can react with the nucleophilic indole ring or polymerize, creating intractable, sticky residues that trap the target tertiary alcohol. Solution: Add ethylenediamine (6.0 equivalents) to the TBAF deprotection mixture (4)[4]. Ethylenediamine acts as a highly efficient in situ scavenger for formaldehyde, forming stable imidazolidine derivatives that are easily washed away during the aqueous workup, resulting in a clean, crystalline product.

References

  • Title: EP4055017A1 - Bicyclic heteroaryl compounds and uses thereof Source: Google Patents URL
  • Title: WO2021092115A1 - Bicyclic heteroaryl compounds and uses thereof Source: Google Patents URL
  • Title: Design and Synthesis of 7-(N-Aryl Pyrrolidinyl)
  • Title: Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 Source: ACS Medicinal Chemistry Letters URL

Sources

Optimization

Technical Support Center: Optimizing Fischer Indole Synthesis for Substituted Indoles

Welcome to the Fischer Indole Synthesis (FIS) Technical Support Center. The FIS remains one of the most powerful methodologies for constructing the indole core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Fischer Indole Synthesis (FIS) Technical Support Center. The FIS remains one of the most powerful methodologies for constructing the indole core. However, researchers frequently encounter severe yield reductions, regiochemical mixtures, or complete reaction failures when dealing with electronically or sterically demanding substituents.

This guide provides field-proven troubleshooting logic, mechanistic causality, and validated protocols to help you engineer your way out of common FIS dead ends.

Part 1: Core Principles & Diagnostic Logic

To troubleshoot a failing FIS, you must first understand where the reaction derails. The transformation of a phenylhydrazone into an indole relies on a delicate balance of electron density during the critical [3,3]-sigmatropic rearrangement.

FIS_Mechanism Start Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Acid Catalyst EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Favored by EDG on Hydrazine Cleavage Heterolytic N-N Bond Cleavage EneHydrazine->Cleavage Favored by EDG on Ketone (e.g. C3-Amino) Cyclization Cyclization & Ammonia Loss Rearrangement->Cyclization Indole Substituted Indole (Target) Cyclization->Indole SideProducts Aniline & Side Products Cleavage->SideProducts

Mechanistic pathway of the Fischer Indole Synthesis and competing N-N cleavage.

The Diagnostic Logic Tree

When your reaction fails, trace your substrate's electronic profile through the logic tree below to identify the necessary corrective action.

Troubleshooting_Tree Issue Low Yield / Failure in FIS Sub1 EWG on Phenylhydrazine Issue->Sub1 Sub2 Unsymmetrical Ketone Issue->Sub2 Sub3 EDG on Ketone (e.g., 3-Amino) Issue->Sub3 Sol1 Use PPA, MsOH, or MW Irradiation Sub1->Sol1 Sol2 Use Zeolite Beta or Zn/Au Catalysis Sub2->Sol2 Sol3 N-Acyl Protection & ZnCl2 Catalyst Sub3->Sol3

Diagnostic logic tree for troubleshooting Fischer Indole Synthesis yields.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction yield is extremely low (<20%) when using a phenylhydrazine with an electron-withdrawing group (EWG) like -NO 2​ or -CF 3​ . How can I drive the reaction to completion? Causality: EWGs on the phenylhydrazine ring decrease the electron density of the aromatic system. This significantly raises the activation energy required for the critical [3,3]-sigmatropic rearrangement step[1]. Standard acetic acid or mild Lewis acids simply cannot provide enough driving force. Solution: You must employ harsher conditions. Switch to a strong Brønsted acid like Polyphosphoric Acid (PPA) or methanesulfonic acid (MsOH)[2][3]. If thermal degradation occurs over long heating times, utilizing microwave (MW) irradiation in combination with an acid catalyst can rapidly overcome the high activation barrier while minimizing side-product formation.

Q2: I am using an unsymmetrical aliphatic ketone, and my reaction yields a complex 1:1 mixture of two regioisomeric indoles. How do I control regioselectivity? Causality: Unsymmetrical ketones with both α and α′ enolizable methylene groups form two different ene-hydrazine tautomers. Because the activation energies for their respective [3,3]-rearrangements are similar, standard FIS offers poor control over which isomer forms[4]. Solution: To achieve high regioselectivity, transition to shape-selective catalysts. Using Zeolite Beta as a catalyst restricts the transition state spatially within its pores, heavily favoring the less sterically hindered isomer (up to 83% selectivity)[5]. For complete regiocontrol under mild conditions, abandon the classical FIS and use a cooperative Gold/Zinc catalysis approach with N-arylhydroxamic acids and alkynes, which directs the rearrangement with >19:1 selectivity[3].

Q3: Why does my synthesis completely fail when attempting to make 3-aminoindoles, yielding only aniline? Causality: While electron-donating groups (EDGs) on the hydrazine are beneficial, EDGs (like amino groups) on the carbonyl component (specifically at the future C3 position) overly stabilize a competing dissociative pathway. This strongly favors the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, yielding aniline and stabilized iminylcarbocations rather than the desired indole[1][6]. Solution: Protic acids will almost always fail here[6]. You must convert the strong EDG into a milder group prior to cyclization. Protect the amino group as an N-acyl or phthalimide derivative. The N-acyl group significantly increases the strength of the N-N bond in the protonated ene-hydrazine, disfavoring the cleavage pathway[6][7]. Additionally, switch to a mild Lewis acid like ZnCl 2​ [1].

Part 3: Standardized Optimization Protocols

Protocol A: PPA-Mediated Synthesis for Deactivated (EWG) Phenylhydrazines

This protocol utilizes high thermal mass and strong Brønsted acidity to force the rearrangement of electron-deficient substrates[2].

  • Preparation: In a dry, 50 mL round-bottom flask, combine the EWG-substituted phenylhydrazine hydrochloride (1.0 mmol) and the ketone (1.0 mmol).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 5-10 equivalents by weight).

    • Self-Validating Check: The mixture will become highly viscous. Ensure robust mechanical stirring is established before heating; poor mixing will lead to localized charring.

  • Heating: Heat the mixture to 110–120 °C using an oil bath.

  • Monitoring: Monitor the reaction via TLC (EtOAc/Hexane). The initial hydrazone spot should disappear within 2–4 hours.

  • Quenching & Workup: Cool the mixture to 60 °C (do not let it solidify) and pour it over 50 g of crushed ice. Neutralize slowly with 10% NaOH aqueous solution until pH 7-8 is reached. Extract with EtOAc (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Cooperative Zn/Au Catalysis for Highly Regioselective Indoles

When unsymmetrical ketones fail to give regiocontrol, this alternative bypasses the traditional ene-hydrazine intermediate entirely[3].

  • Reagents: Combine N-arylhydroxamic acid (1.0 mmol) and the desired internal alkyne (1.2 mmol) in a dry Schlenk tube under an argon atmosphere.

  • Catalysts: Add Zn(OTf) 2​ (10 mol%) and a gold(I) catalyst such as Ph 3​ PAuNTf 2​ (5 mol%).

    • Causality: Zn(OTf) 2​ chelates the N-acylated hydroxylamine, enhancing O-nucleophilicity, while the Au catalyst activates the alkyne for nucleophilic attack[3].

  • Solvent: Add anhydrous dichloroethane (DCE) (5 mL).

  • Reaction: Stir the mixture at room temperature or under mild heating (40 °C) for 12–24 hours until starting materials are consumed (via TLC).

  • Workup: Filter the mixture through a short pad of Celite to remove metal residues, concentrate under reduced pressure, and purify via column chromatography.

Part 4: Quantitative Data & Benchmarks

The following table summarizes expected yield improvements when applying targeted troubleshooting strategies to difficult substrates.

Hydrazine SubstituentCarbonyl ComponentStandard Condition & Primary ChallengeOptimized Catalyst/ConditionOptimized YieldRef
4-NO 2​ (Strong EWG) CyclohexanoneAcetic Acid, Reflux (High activation barrier)PPA, 120 °C65–80% [2]
Unsubstituted 1-Phenyl-2-butanoneStandard Protic Acid (Poor regioselectivity)Zeolite Beta83% (Single isomer)[5]
Unsubstituted 3-Amino ketoneProtic Acid (N-N bond cleavage)N-Acyl Protection + ZnCl 2​ 50–60% [6]
4-Chloro (Mild EWG) Methallyl alcoholStandard FIS (Hemiacetalization side-reactions)Tandem Hydroformylation (Rh/PTSA)53–68% [7]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use acetaldehyde to synthesize the parent (unsubstituted) indole via FIS? A: No. Acetaldehyde generally fails in the standard FIS due to rapid polymerization and aldol condensation under the required acidic conditions[1]. If you need to synthesize the parent indole, alternative routes such as the Leimgruber-Batcho or Reissert indole syntheses are highly recommended.

Q: How do I definitively know if heterolytic N-N cleavage is ruining my reaction? A: Monitor your crude reaction mixture via GC-MS or TLC. If you observe a high concentration of aniline derivatives (derived from the hydrazine half) and a complete absence of the indole product, cleavage is your dominant pathway[1][6]. This is your signal to immediately switch to milder Lewis acids or protect any EDGs on the carbonyl substrate.

References

  • Köhling, P., et al. "Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins". Organic Letters - ACS Publications.[Link]

  • MDPI. "Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines". MDPI.[Link]

  • NIH. "Why Do Some Fischer Indolizations Fail?". PMC - NIH. [Link]

  • Prochazka, M. P., et al. "Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates." ResearchGate. [Link]

  • RSC. "Combining Zn ion catalysis with homogeneous gold catalysis". Chemical Science - The Royal Society of Chemistry. [Link]

  • SciSpace. "On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis." Acta Chemica Scandinavica. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Troubleshooting for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL . This compound presents unique handling challenges due to the presence of an electron-rich heteroaromatic ring coupled with a highly reactive tertiary alcohol.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your assays.

Mechanistic Insight: The Causality of Degradation

To effectively troubleshoot, we must first understand the structural liabilities of the molecule. The compound features a tertiary alcohol (-OH) at the C4 position of a 6-bromoindole core.

The primary degradation pathway for this molecule in solution is acid-catalyzed E1 dehydration [1].

  • Protonation: In the presence of protic acids (like Formic Acid or TFA), the hydroxyl oxygen donates two electrons to a proton, forming an alkyloxonium ion.

  • Carbocation Formation (Rate-Determining Step): The alkyloxonium ion leaves as water, generating a tertiary carbocation at the C4 position[2].

  • Hyper-Stabilization: Unlike standard aliphatic tertiary alcohols, this carbocation is exceptionally stable because it is conjugated with the electron-rich indole system. This hyper-stabilization drastically lowers the activation energy required for dehydration[1].

  • Elimination: A base (often just the solvent) abstracts an adjacent proton, forming a terminal double bond to yield 6-bromo-4-(prop-1-en-2-yl)-1H-indole (a vinyl derivative).

Secondary to dehydration, the indole core is susceptible to auto-oxidation when exposed to light and dissolved oxygen, leading to the formation of colored dimeric impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do I observe a major peak with a -18 Da mass shift during my LC-MS analysis? A: A mass shift of -18 Da corresponds to the exact mass of water (H₂O), indicating that your compound has dehydrated into its vinyl derivative. Standard LC-MS mobile phases typically contain 0.1% Formic Acid (pH ~2.7) to aid ionization. Because of the hyper-stabilized carbocation intermediate discussed above, this mildly acidic environment is more than enough to rapidly dehydrate the tertiary alcohol.

Q2: How can I differentiate between true in-solution degradation and an LC-MS "in-source" artifact? A: You must run a self-validating control experiment. Inject your sample using a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.0). If the intact mass is restored and the -18 Da peak disappears, the dehydration was an artifact of the acidic mobile phase and the heat of the electrospray ionization (ESI) source. If the -18 Da peak persists under neutral conditions, the compound degraded in your stock solution prior to injection.

Q3: My stock solution in DMSO turned pink/brown after a week on the bench. Is it still usable? A: No, the solution should be discarded. Indoles are notoriously sensitive to photo-oxidation and auto-oxidation. The color change indicates the formation of oxidized indole species and conjugated dimers. To prevent this, stock solutions must be prepared in anhydrous solvents, purged with an inert gas (Argon/Nitrogen), and stored in amber vials at -20°C.

Quantitative Stability Matrix

The following table summarizes the stability of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL under various common laboratory conditions.

Solvent System / ConditionTemperatureTime% Intact CompoundPrimary Degradant
0.1% Formic Acid (aq)25°C1 Hour< 10%6-Bromo-4-(prop-1-en-2-yl)-1H-indole (-18 Da)
0.1% TFA in Acetonitrile25°C1 Hour< 5%6-Bromo-4-(prop-1-en-2-yl)-1H-indole (-18 Da)
PBS Buffer (pH 7.4)37°C24 Hours> 95%None
Anhydrous DMSO (Sealed)-20°C3 Months> 98%None
DMSO (Exposed to Light/Air)25°C1 Week~ 85%Oxidized Indole Dimers

Experimental Protocols

Protocol A: Preparation and Storage of Stable Stock Solutions

This protocol is designed to eliminate the two primary drivers of degradation: solvolysis/proton exchange and photo-oxidation.

  • Weighing: Weigh the appropriate mass of the compound into a sterile, amber glass vial. Causality: Amber glass blocks UV light, preventing photolytic cleavage of the C-Br bond and indole oxidation.

  • Dissolution: Dissolve the powder in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Causality: Anhydrous, aprotic solvents prevent premature proton exchange that initiates the E1 dehydration pathway.

  • Mixing: Vortex gently until fully dissolved. Avoid excessive sonication, as localized cavitation heating can trigger degradation.

  • Aliquotting: Dispense the solution into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes to avoid freeze-thaw cycles.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before capping. Causality: Displacing ambient oxygen halts auto-oxidation.

  • Storage: Store immediately at -20°C or -80°C.

Protocol B: LC-MS Analytical Method for Acid-Sensitive Tertiary Alcohols

This protocol modifies standard LC-MS workflows to prevent in-source and on-column dehydration.

  • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8 - 7.2). Causality: Replacing Formic Acid with a neutral buffer prevents the protonation of the tertiary alcohol[1].

  • Mobile Phase B: Use 100% LC-MS grade Acetonitrile.

  • Column Selection: Utilize a C18 column structurally designed to withstand neutral/basic pH conditions (e.g., Waters XBridge or Phenomenex Gemini).

  • Temperature Control: Set the column oven to 25°C. Causality: Elevated temperatures (e.g., 40°C+) exponentially increase the kinetics of the E1 elimination reaction.

  • MS Source Optimization: Lower the ESI capillary temperature and desolvation gas temperature by 15-20% compared to standard peptide/small molecule methods to minimize thermal dehydration in the ion source.

Pathway and Workflow Visualizations

Below are the logical diagrams illustrating the degradation pathway and the troubleshooting workflow.

E1_Pathway A 2-(6-Bromo-1H-indol-4-YL)propan-2-OL (Intact Compound) B Protonation of -OH (Acidic Conditions) A->B C Loss of H2O (Rate-Determining Step) B->C D Tertiary Carbocation (Indole-Stabilized) C->D E Deprotonation (Base/Solvent) D->E F 6-Bromo-4-(prop-1-en-2-yl)-1H-indole (Dehydrated Product: -18 Da) E->F

E1 Dehydration Mechanism of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL.

Troubleshooting_Workflow Obs Observation: Degradation or -18 Da Mass Shift Check Check Solvent/Buffer pH Obs->Check Acidic pH < 6.0 or 0.1% FA/TFA Check->Acidic Neutral pH 7.0 - 8.5 Check->Neutral Action1 Switch to 10mM NH4OAc or Basic Mobile Phase Acidic->Action1 Action2 Check for Auto-oxidation (Degas, store at -20°C in dark) Neutral->Action2

Troubleshooting workflow for resolving stability issues in solution.

Sources

Optimization

"common side products in the synthesis of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL"

Welcome to the Technical Support Center for the synthesis of 2-(6-bromo-1H-indol-4-yl)propan-2-ol. This guide is engineered for medicinal chemists and process scientists who are scaling or optimizing the Grignard additio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(6-bromo-1H-indol-4-yl)propan-2-ol. This guide is engineered for medicinal chemists and process scientists who are scaling or optimizing the Grignard addition of methylmagnesium bromide (MeMgBr) to methyl 6-bromo-1H-indole-4-carboxylate. Indole-4-carboxylates are privileged scaffolds in drug discovery, frequently utilized in the development of complex kinase and CD38 inhibitors[1],[2]. However, the conversion of these esters to tertiary alcohols is notoriously prone to side reactions.

Below, you will find a diagnostic hub, root-cause analyses, quantitative analytical markers, and a self-validating standard operating procedure (SOP) to ensure high-fidelity synthesis[3].

Part 1: Diagnostic Hub (FAQs & Root Cause Analysis)

Q1: My reaction stalled, and I am predominantly isolating a ketone intermediate instead of the target tertiary alcohol. Why? Root Cause: Insufficient equivalents of the Grignard reagent. Causality: The indole N-H proton is highly acidic (pKa ~16.2). When MeMgBr is introduced, the first equivalent is instantly consumed in a rapid acid-base reaction, deprotonating the indole to form an indolylmagnesium species and liberating methane gas. The ester to ketone conversion consumes the second equivalent, and the ketone to tertiary alcohol conversion requires a third. If you are using exactly 2.0 equivalents on an unprotected indole, the reaction will stall at 1-(6-bromo-1H-indol-4-yl)ethan-1-one. Solution: Use a minimum of 3.5 to 4.0 equivalents of MeMgBr for unprotected indoles. Alternatively, pre-protect the indole nitrogen (e.g., with a SEM or Boc group) to reduce Grignard consumption to 2.0 equivalents[3].

Q2: My LC-MS shows a mass of [M-H2O+H]+ and the 1H-NMR lacks the expected hydroxyl peak. What happened? Root Cause: E1 Dehydration during workup or purification. Causality: The target molecule is a tertiary alcohol conjugated with an electron-rich indole ring. This structural motif readily forms a highly stable carbocation under mildly acidic conditions. Standard silica gel (which is naturally acidic) or aggressive aqueous workups (e.g., quenching with 1M HCl) will drive the elimination of water to form the terminal alkene: 6-bromo-4-(prop-1-en-2-yl)-1H-indole. Solution: Strictly avoid acidic conditions. Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ). Purify the crude product using basic alumina or silica gel that has been deactivated by pre-flushing with 1-2% triethylamine ( Et3​N ) in hexanes.

Q3: I am observing a side product that is missing the bromine atom entirely. How do I prevent this? Root Cause: Halogen-Metal Exchange (Debromination). Causality: Grignard reagents can undergo halogen-metal exchange with aryl bromides, forming an arylmagnesium species and methyl bromide. This competing pathway is thermodynamically driven and exacerbated by elevated internal temperatures (exotherms during addition) or prolonged reaction times. Solution: Maintain strict cryogenic control. Perform the MeMgBr addition dropwise via a syringe pump, ensuring the internal temperature never exceeds 5 °C. Quench the reaction immediately upon completion (typically within 1-2 hours at 0 °C to room temperature).

Part 2: Reaction Pathway Visualization

ReactionPathway SM Starting Material Methyl 6-bromo-1H-indole-4-carboxylate Intermediate Intermediate 1-(6-bromo-1H-indol-4-yl)ethan-1-one SM->Intermediate + MeMgBr (Addition 1) Side2 Side Product 2 (Debromination) 2-(1H-indol-4-yl)propan-2-ol SM->Side2 Halogen-Metal Exchange (Excess Grignard + Heat) Product Target Product 2-(6-bromo-1H-indol-4-yl)propan-2-ol Intermediate->Product + MeMgBr (Addition 2) Side1 Side Product 1 (Dehydration) 6-bromo-4-(prop-1-en-2-yl)-1H-indole Product->Side1 Acidic Workup / Silica Gel (E1 Elimination)

Reaction pathway detailing the formation of the target tertiary alcohol and common side products.

Part 3: Quantitative Data Center (Side Product Profiling)

To rapidly diagnose your reaction outcome, cross-reference your analytical data against this standardized profile of common side products.

Compound IdentityPrimary Cause of FormationLC-MS Marker (ESI+)Key 1H -NMR Diagnostic Shifts ( CDCl3​ , 400 MHz)
Target Product 2-(6-bromo-1H-indol-4-yl)propan-2-olN/A (Desired Pathway) [M+H−H2​O]+ 236/238(Note: Often dehydrates in the MS source)1.75 ppm (s, 6H, gem-dimethyl)2.10 ppm (br s, 1H, -OH)
Ketone Intermediate 1-(6-bromo-1H-indol-4-yl)ethan-1-oneInsufficient Grignard Reagent (< 3.0 eq) [M+H]+ 238/2402.65 ppm (s, 3H, acetyl methyl)Absence of gem-dimethyl signal.
Alkene Side Product 6-bromo-4-(prop-1-en-2-yl)-1H-indoleAcidic Workup or Standard Silica Gel (E1 Elimination) [M+H]+ 236/2385.20 ppm (m, 1H, terminal alkene)5.55 ppm (m, 1H, terminal alkene)
Debrominated Product 2-(1H-indol-4-yl)propan-2-olHalogen-Metal Exchange (High Temp/Prolonged Time) [M+H−H2​O]+ 158(Loss of Br isotope pattern)7.10 - 7.40 ppm (m, 3H, aromatic)Appearance of a third aromatic proton.

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield of Tertiary Alcohol Q1 Is the Indole N-H Protected? Start->Q1 Unprotected No Q1->Unprotected Protected Yes Q1->Protected Q2 Are you using >3.0 eq MeMgBr? Unprotected->Q2 Q3 Is the product dehydrating during workup/purification? Protected->Q3 Action1 Action: Increase MeMgBr to 3.5-4.0 eq (1 eq consumed by N-H) Q2->Action1 No Q2->Q3 Yes Action2 Action: Use basic workup (NH4Cl) & deactivated silica (Et3N) Q3->Action2 Yes Q4 Is debromination observed? Q3->Q4 No Action3 Action: Strictly control temp at 0 °C Avoid prolonged reaction times Q4->Action3 Yes

Troubleshooting logic tree for optimizing Grignard addition to indole carboxylates.

Part 5: Standard Operating Procedure (Self-Validating Protocol)

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Checks (IPCs) to prevent downstream failures and ensures causality is verified at each critical step[3].

Step 1: System Preparation & Inertion

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Charge the flask with methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Starting at 0 °C suppresses the thermodynamic halogen-metal exchange pathway.

Step 2: Grignard Addition

  • Load the addition funnel with Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 3.8 eq).

  • Add the MeMgBr dropwise over 30 minutes.

    • Visual Validation: Vigorous gas evolution (methane) will be observed immediately upon the first drops. This confirms the deprotonation of the indole N-H. The solution may transition to a deep yellow/orange color.

  • Once addition is complete, maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature (approx. 20 °C) over 1 hour.

Step 3: Self-Validating In-Process Check (IPC) Do not proceed to workup without confirming conversion.

  • Withdraw a 50 µL aliquot of the reaction mixture.

  • Critical Step: Quench the aliquot into a mini-vial containing 500 µL of saturated aqueous NH4​Cl and 500 µL Ethyl Acetate (EtOAc). Causality: Directly spotting the highly basic Grignard mixture onto acidic TLC silica will cause artifactual dehydration, giving a false positive for the alkene side product.

  • Spot the organic layer on a TLC plate (Eluent: 30% EtOAc in Hexanes).

  • Validation: The starting material ( Rf​ ~0.6) and ketone intermediate ( Rf​ ~0.4) must be completely consumed, replaced by a highly polar spot ( Rf​ ~0.2) corresponding to the tertiary alcohol.

Step 4: Buffered Workup

  • Re-cool the bulk reaction mixture to 0 °C.

  • Carefully quench by the dropwise addition of saturated aqueous NH4​Cl until effervescence ceases.

  • Dilute with EtOAc and separate the layers. Extract the aqueous layer twice with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Caution: Do not use a water bath exceeding 30 °C during rotary evaporation to prevent thermal degradation.

Step 5: Deactivated Purification

  • Prepare a silica gel column. Mandatory: Pre-flush the column with 2 column volumes of hexanes containing 2% Et3​N . Causality: Triethylamine neutralizes the acidic silanol sites on the silica gel, preventing E1 elimination of the tertiary alcohol during chromatography.

  • Load the crude material and elute with a gradient of 10% to 40% EtOAc in Hexanes (containing 1% Et3​N ).

References

  • EP4055017A1 - Bicyclic heteroaryl compounds and uses thereof. Google Patents. Provides foundational protocol standards for Grignard additions to protected and unprotected indole carboxylate scaffolds.
  • Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart. Journal of Medicinal Chemistry (ACS Publications). Highlights the authoritative use of functionalized indole cores in advanced drug development. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Indole Derivatives

Welcome to the Technical Support Center for Indole Formulation and Assays. Indole derivatives—ranging from endogenous metabolites to advanced kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) like indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Formulation and Assays. Indole derivatives—ranging from endogenous metabolites to advanced kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin—are notorious for their poor aqueous solubility. This guide is designed for researchers and drug development professionals to troubleshoot precipitation issues, optimize in vitro assays, and formulate bioavailable in vivo therapeutics.

I. Frequently Asked Questions (FAQs)

Q: Why do my synthesized indole intermediates consistently precipitate in aqueous buffers? A: The poor aqueous solubility of indole derivatives is inherent to their molecular architecture. The indole scaffold is predominantly hydrophobic and planar. This planarity allows for tight π−π stacking and strong intermolecular hydrogen bonding (primarily via the indole N-H) in the solid state, resulting in an exceptionally high crystal lattice energy [[1]](). Aqueous solvents lack the thermodynamic driving force to break this lattice.

Q: Can I modify the chemical structure to improve solubility without losing target binding affinity? A: Yes. Bioisosteric replacement is a highly effective, field-proven strategy. Substituting the indole ring with a 6-azaindole or 7-azaindole introduces a basic nitrogen atom into the ring system. This modification decreases overall lipophilicity and provides an additional hydrogen bond acceptor for water solvation, significantly enhancing aqueous solubility while often maintaining or improving target affinity (e.g., in CB1 allosteric modulators) 2.

Q: What is the fastest way to solubilize an indole for an immediate in vitro biochemical assay? A: Co-solvency is the standard first-line approach. Prepare a concentrated stock in a water-miscible organic solvent like Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG 400) [[1]](). Ensure the final concentration of the organic solvent upon dilution into the assay buffer remains below 0.5% to prevent protein denaturation or cellular toxicity.

II. Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution from DMSO stock into cell culture media.
  • Mechanistic Cause: Localized supersaturation. When a concentrated organic stock is dropped onto the surface of an aqueous buffer, the organic solvent diffuses rapidly into the water. This leaves the hydrophobic indole locally supersaturated without its solubilizing carrier, causing rapid nucleation and precipitation.

  • Solution & Causality:

    • Kinetic Mixing: Inject the DMSO stock directly into the vortex of a rapidly stirring aqueous solution. This maximizes the mechanical dispersion rate, preventing the localized supersaturation that drives nucleation.

    • Ternary Co-solvent Systems: If kinetic mixing fails, use a ternary system (e.g., 10% DMSO, 40% PEG 400, 50% Water) to gradually lower the dielectric constant of the medium rather than shocking the system with pure aqueous buffer [[1]]().

Troubleshooting Issue Indole Precipitation in Aqueous Media Check Is the final organic solvent > 0.5%? Issue->Check Tox Risk of Assay Toxicity/Interference Check->Tox Yes Alt Explore Formulation Alternatives Check->Alt No Tox->Alt CD HP-β-CD Encapsulation Alt->CD Nano Kinetic Mixing / Ternary Solvents Alt->Nano

Caption: Troubleshooting workflow for resolving indole precipitation in aqueous media.

Issue 2: Poor oral bioavailability of an acidic indole derivative in preclinical in vivo models.
  • Mechanistic Cause: The compound exhibits Biopharmaceutics Classification System (BCS) Class II behavior (low solubility, high permeability). At the low pH of the stomach, acidic moieties (like the carboxyl group on indomethacin) are protonated, driving the compound into its insoluble, high-lattice-energy crystalline state.

  • Solution & Causality:

    • Co-crystallization: Form a cocrystal with a highly soluble coformer like saccharin. This disrupts the homomeric indole-indole hydrogen bonds, replacing them with heteromeric bonds that lower the energy barrier for dissolution, increasing the dissolution rate by over 50-fold compared to the stable γ -form [[3]](_).

    • Basic Excipient Interaction: Co-formulate with a basic molecule. For example, the basic H2 blocker cimetidine interacts with the acidic carboxyl group of indomethacin, significantly enhancing its saturation solubility 4.

III. Quantitative Comparison of Solubility Enhancement Strategies

Enhancement StrategyTypical Solubility IncreasePrimary MechanismKey AdvantagesMajor Limitations
Co-solvency (DMSO/PEG) 50 - 200xLowers dielectric constant of the mediumImmediate application, simple preparation 1Potential cytotoxicity, protein denaturation
pH Adjustment 10 - 100xIonization of functional groupsHighly effective for basic/acidic indoles [[1]]()Precipitation risk upon physiological pH shift
Cyclodextrin (HP- β -CD) 100 - 1000xHost-guest molecular encapsulationExcellent in vivo stability, shields drug 5High excipient bulk, complex formulation
Co-crystallization 50 - 100xDisruption of crystal lattice energyHighly stable solid state, no polymers [[3]](_)Requires extensive coformer screening

IV. Self-Validating Experimental Protocols

Protocol 1: Preparation of HP- β -CD Inclusion Complexes (Kneading Method)

Cyclodextrins possess a hydrophilic exterior and a lipophilic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules like indoles, shielding them from the aqueous environment 1, 5.

  • Molar Ratio Calculation: Weigh the indole derivative and Hydroxypropyl- β -cyclodextrin (HP- β -CD) in a 1:1 molar ratio.

  • Paste Formation: Place the HP- β -CD in a mortar. Add a minimal volume of a 1:1 ethanol/water (v/v) solution dropwise while triturating until a uniform, sticky paste forms 1.

  • Kneading: Incorporate the indole compound into the paste. Knead continuously for 45–60 minutes. Causality: The mechanical shear forces the hydrophobic drug into the lipophilic cavity of the CD, while the ethanol acts as a temporary wetting agent to facilitate molecular mobility.

  • Drying & Milling: Dry the complex in a vacuum desiccator at 40°C for 24 hours to remove all residual solvent. Mill the dried complex and pass through a 100-mesh sieve.

  • Validation (Critical): Perform Differential Scanning Calorimetry (DSC). A successful inclusion complex will show the complete disappearance of the indole's characteristic melting endotherm, confirming molecular dispersion within the CD cavity.

Mechanism Indole Hydrophobic Indole Core Complex Inclusion Complex Indole->Complex Encapsulation CD HP-β-CD (Empty Cavity) CD->Complex Host Water Aqueous Solvation Complex->Water Enhanced Solubility

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

Protocol 2: Synthesis of Indole-Saccharin Cocrystals (Solvent Evaporation)

This protocol utilizes crystal engineering to improve the physical properties of the drug without altering its covalent structure 3.

  • Solvent Selection: Dissolve equimolar amounts of the indole derivative (e.g., indomethacin) and saccharin in ethyl acetate. Causality: Ethyl acetate provides optimal solubility for both components without outcompeting the hydrogen-bonding interactions required for cocrystal assembly.

  • Evaporation: Cover the beaker with parafilm and puncture small holes. Allow the solvent to evaporate slowly at room temperature over 48-72 hours to promote ordered crystal lattice formation.

  • Harvesting: Collect the resulting nonhygroscopic crystals.

  • Validation (Critical): Analyze via Powder X-Ray Diffraction (PXRD). The emergence of new, distinct diffraction peaks that do not match either the pure indole or pure saccharin confirms the formation of a novel cocrystalline phase 3.

V. References

  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Indole Intermediates".

  • National Center for Biotechnology Information (NCBI). "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators".

  • ACS Publications. "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers".

  • ProQuest. "Indomethacin-Saccharin Cocrystal: Design, Synthesis and Preliminary Pharmaceutical Characterization".

  • National Center for Biotechnology Information (NCBI). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics".

Sources

Optimization

"preventing side reactions in electrophilic bromination of indoles"

Welcome to the technical support center for the electrophilic bromination of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the electrophilic bromination of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing common side reactions. The following troubleshooting guides and FAQs address specific issues encountered during experimentation, explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Troubleshooting Guide: Common Side Reactions & Prevention Strategies

The high electron density of the indole nucleus makes it highly reactive towards electrophiles, but this reactivity can also lead to a variety of undesired side reactions. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Over-bromination of the Indole Ring

Question: My reaction is producing significant amounts of di- or poly-brominated indoles instead of the desired mono-brominated product. How can I prevent this?

Answer: Over-bromination is a frequent challenge stemming from the indole ring's high nucleophilicity, which can activate it for multiple electrophilic substitutions.[1] The key to achieving mono-selectivity lies in carefully controlling the reactivity of the system.

Causality & Prevention Strategies:

  • Reagent Reactivity: The choice of brominating agent is paramount. Highly reactive sources of electrophilic bromine (e.g., Br₂) will readily lead to multiple additions. Milder, more controlled reagents are essential.

    • N-Bromosuccinimide (NBS): This is the most common and versatile reagent for selective mono-bromination of indoles.[1] It provides a slow, controlled release of electrophilic bromine.

    • Pyridinium Bromide Perbromide (Py-Br₃): This solid reagent can offer better control and easier handling in some cases.

    • Copper(II) Bromide (CuBr₂): A mild and efficient reagent for regioselective bromination of azaindoles and related systems, often at room temperature.[2]

  • Stoichiometry Control: This is the most critical parameter. Ensure you are using a precise stoichiometric amount of the brominating agent.

    • Recommendation: Start with 1.0 to 1.05 equivalents of the brominating agent. Using even a slight excess (e.g., 1.1 equivalents) can significantly increase the formation of di-brominated products.[1]

  • Reaction Conditions: Temperature and addition rate directly influence the reaction kinetics.

    • Low Temperature: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) decreases the reaction rate, allowing the mono-bromination to complete before significant di-bromination occurs.[1]

    • Slow Addition: Adding the brominating agent slowly (e.g., dropwise as a solution) keeps its instantaneous concentration low, minimizing the chance of a single indole molecule reacting twice.[1]

  • Solvent Effects: The solvent can modulate the reactivity of the brominating agent.

    • Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are commonly used and can help control the reactivity of NBS.[1]

    • Non-polar Solvents: In some cases, solvents like carbon tetrachloride (CCl₄) can be used, particularly for radical brominations on alkyl substituents if the indole nucleus is deactivated.[3][4]

Protocol 1: General Procedure for Selective C-3 Mono-bromination using NBS

  • Preparation: Dissolve the indole substrate (1.0 eq.) in anhydrous DMF or THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For highly activated indoles, a dry ice/acetone bath (-78 °C) may be necessary.

  • Reagent Addition: Dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled indole solution over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Issue 2: Poor Regioselectivity (C-3 vs. Other Positions)

Question: My reaction is yielding a mixture of isomers, with bromine at C-2, C-5, or other positions on the benzene ring. How can I achieve better regioselectivity?

Answer: The indole ring has multiple reactive positions. While the C-3 position is kinetically favored for electrophilic attack due to the stability of the resulting intermediate, reaction conditions and substrate electronics can direct bromination elsewhere.[5]

Causality & Prevention Strategies:

  • C-3 Bromination (Kinetic Product): This is the most common outcome. The strategies outlined in Issue 1 (using NBS in THF/DMF at low temperatures) are generally effective for achieving C-3 selectivity.[1] An electrochemical approach using graphite rods as electrodes can also provide excellent yield and regioselectivity for 3-bromoindole.[6]

  • C-2 Bromination: This can be achieved if the C-3 position is blocked by a substituent. If C-3 is unsubstituted, direct C-2 bromination is rare but can sometimes be forced. For 3-methylindoles, electrophilic bromination with NBS can lead to the 2-bromo derivative.[4]

  • Benzene Ring Bromination (C-4, C-5, C-6, C-7): This typically requires more forcing conditions, the use of Lewis acids, or specific directing groups, as the pyrrole ring is significantly more activated than the benzene ring.[1]

    • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., sulfonyl groups like Ts or SES) deactivates the pyrrole ring towards electrophilic attack.[4][7] This deactivation can allow bromination to occur on the more electron-rich benzene portion of the molecule, especially if it contains activating substituents. The use of N-protection is a key strategy for altering the innate regioselectivity of the indole core.[4][8]

    • C-5 Selective Bromination: A recently developed one-step method using pyridinium tribromide and hydrochloric acid in methanol at 0 °C has shown high selectivity for the C-5 position on certain indole alkaloids without the need for protecting groups.[9]

    • C-7 Selective Bromination: A direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles (an indole isostere) has been achieved using NBS.[10]

G start Start: Desired Bromination Position? c3 C-3 Position start->c3 Most Common c2 C-2 Position start->c2 benzene Benzene Ring (C4-C7) start->benzene c3_cond Use NBS (1.05 eq) in THF/DMF at 0°C to -78°C. Monitor reaction carefully. c3->c3_cond c2_check Is C-3 Position Blocked? c2->c2_check benzene_check Protect Indole Nitrogen (N-H)? benzene->benzene_check c2_yes Proceed with standard C-3 bromination conditions (e.g., NBS). Bromine will add to C-2. c2_check->c2_yes Yes c2_no Direct C-2 bromination is challenging. Consider alternative synthetic route or specialized reagents. c2_check->c2_no No benzene_yes Use electron-withdrawing protecting group (e.g., -SO2R). Use stronger brominating agent or Lewis Acid catalyst. benzene_check->benzene_yes Yes benzene_no Direct benzene ring bromination is unlikely without N-protection. Consider specific methods for C5 or C7 functionalization. benzene_check->benzene_no No

Caption: Mechanism of oxindole byproduct formation during bromination.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose brominating agent for indoles? A1: N-Bromosuccinimide (NBS) is widely regarded as the most versatile and commonly used reagent for the selective bromination of indoles. It is a crystalline solid that is relatively easy to handle and, with careful control of stoichiometry and reaction conditions, provides good yields of mono-brominated products, typically at the C-3 position. [1] Q2: Should I protect the indole N-H before bromination? A2: It depends on your synthetic goal.

  • For C-3 bromination: Protection is often not necessary and the N-H can remain free. The presence of the N-H can sometimes influence reactivity through hydrogen bonding. [6][11]* For C-2 or Benzene Ring Bromination: N-protection is often a crucial strategy. An electron-withdrawing protecting group (e.g., Boc, SEM, or sulfonyl derivatives) deactivates the pyrrole ring, facilitating attack at other positions. [4][7][12]Protection also prevents potential N-bromination or side reactions involving the acidic N-H proton. [7] Q3: My 3-bromoindole product seems unstable and decomposes upon storage or during subsequent reaction steps. What can I do? A3: Some substituted bromoindoles can be sensitive to light, air (oxidation), and acid/base conditions. [13]* Storage: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a vial flushed with argon). [13]* Reaction Conditions: When using the bromoindole in subsequent reactions (e.g., cross-couplings), ensure conditions are compatible. For example, in Suzuki couplings, N-protection is often the most effective way to prevent debromination, which can occur with an unprotected N-H. [7]Degas all solvents and run reactions under an inert atmosphere to prevent oxidative degradation. [13] Q4: Can I brominate the alkyl side chain of a 3-alkylindole without touching the ring? A4: Yes, this is possible by shifting from an electrophilic to a free-radical bromination pathway.

  • Conditions: This typically involves using NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as benzoyl peroxide (BPO) or AIBN, often under photochemical conditions (e.g., irradiation with a sun lamp).

  • Mechanism: The N(1) protecting group on the indole deactivates the indole core, which allows the radical bromination process at the 3-methyl moiety to become the principal pathway. [4]

References
  • Title: Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid Source: Bridgewater State University - Virtual Commons URL: [Link] [14]16. Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Publishing URL: [Link] [10]17. Title: Practical Regioselective Bromination of Azaindoles and Diazaindoles Source: ResearchGate URL: [Link]

  • Title: Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Structural Validation of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of the novel indole derivative, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. Designed for researchers and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of the novel indole derivative, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. Designed for researchers and professionals in drug development, this document outlines a proposed synthetic pathway, offering a comparative analysis with alternative methods. Furthermore, it details a rigorous, multi-technique approach to structural validation, presenting predicted spectroscopic data alongside a comparative analysis with a structurally related analogue.

Introduction to 2-(6-Bromo-1H-indol-4-YL)propan-2-OL

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's pharmacological profile. The title compound, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL, features a bromine atom at the 6-position and a tertiary alcohol-containing side chain at the 4-position. The introduction of a halogen, such as bromine, can significantly impact a molecule's lipophilicity and metabolic stability.[1] The tertiary alcohol moiety may serve as a hydrogen bond donor or acceptor, influencing receptor binding interactions. Given these features, a robust and verifiable synthetic route and a definitive structural confirmation are paramount for its potential development as a pharmaceutical intermediate or a lead compound.

Synthesis of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL: A Proposed Pathway and Comparative Analysis

While numerous methods for indole synthesis exist, including the classic Fischer and Bischler-Möhlau syntheses, modern palladium-catalyzed methods often offer greater functional group tolerance and milder reaction conditions.[2][3] For the synthesis of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL, a convergent approach starting from a suitably substituted aniline is proposed.

Proposed Synthetic Route: A Modified Larock Indole Synthesis

The Larock indole synthesis, a powerful palladium-catalyzed annulation of an o-haloaniline and an alkyne, provides a versatile entry to polysubstituted indoles.[2] A modification of this approach is proposed for the synthesis of the title compound.

Retrosynthetic Analysis:

The target molecule can be envisioned as arising from the cyclization of an appropriately substituted aniline precursor. The propan-2-ol side chain can be installed via a Grignard reaction on a corresponding ester or ketone.

Proposed Experimental Protocol:

  • Step 1: Synthesis of Methyl 2-amino-5-bromobenzoate. Commercially available 2-amino-5-bromobenzoic acid is esterified under standard Fischer esterification conditions (methanol, catalytic sulfuric acid, reflux).

  • Step 2: Iodination of Methyl 2-amino-5-bromobenzoate. Introduction of an iodine atom ortho to the amine is crucial for the subsequent palladium-catalyzed cyclization. This can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.

  • Step 3: Sonogashira Coupling with 2-Methyl-3-butyn-2-ol. The resulting o-iodoaniline is coupled with 2-methyl-3-butyn-2-ol using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Step 4: Reductive Cyclization. The resulting enyne intermediate is then subjected to a reductive cyclization to form the indole ring. This can be achieved using a reducing agent such as sodium dithionite.

  • Step 5: Grignard Reaction. The methyl ester at the 4-position is then reacted with excess methylmagnesium bromide to yield the desired tertiary alcohol, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL.

Causality Behind Experimental Choices:

  • The choice of the Larock-type synthesis is predicated on its tolerance for the bromo-substituent on the aniline ring.

  • The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.

  • The use of a Grignard reaction is a classic and reliable method for the synthesis of tertiary alcohols from esters.

Comparison with Alternative Synthetic Strategies
MethodAdvantagesDisadvantages
Proposed Modified Larock Synthesis Convergent, good functional group tolerance, predictable regiochemistry.Multi-step, requires potentially expensive palladium catalysts.
Fischer Indole Synthesis One of the most widely used methods, readily available starting materials.Can require harsh acidic conditions, may not be suitable for all substituted anilines, potential for isomeric products.[2]
Palladium-Catalyzed C-H Activation Atom-economical, avoids the need for pre-functionalized starting materials.Can require directing groups, optimization of reaction conditions can be challenging.[3]

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow A 2-Amino-5-bromobenzoic Acid B Methyl 2-amino-5-bromobenzoate A->B  MeOH, H₂SO₄ (cat.) C Methyl 2-amino-5-bromo-3-iodobenzoate B->C  NIS, MeCN D Methyl 6-bromo-4-(2-hydroxypropan-2-yl)ethynyl-2-aminobenzoate C->D  2-Methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N E Methyl 6-bromo-1H-indole-4-carboxylate D->E  Na₂S₂O₄ F 2-(6-Bromo-1H-indol-4-YL)propan-2-OL E->F  MeMgBr (excess), THF

Caption: Proposed synthetic pathway for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL.

Structural Validation: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the structure of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL requires a combination of modern spectroscopic techniques. Due to the novelty of this compound, this guide presents predicted data based on established spectroscopic principles and compares it with the known data for a structurally similar, non-brominated analogue, 2-(1H-indol-4-yl)propan-2-ol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentComparative Notes for 2-(1H-indol-4-yl)propan-2-ol
~11.2br s1HIndole N-HSimilar chemical shift expected.
~7.5d1HH-7The bromine at C-6 will likely cause a downfield shift.
~7.3t1HH-2Similar chemical shift expected.
~7.1d1HH-5The bromine at C-6 will likely cause a downfield shift.
~6.5t1HH-3Similar chemical shift expected.
~5.0s1H-OHSimilar chemical shift, but can be variable.
~1.5s6H2 x -CH₃Similar chemical shift expected.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentComparative Notes for 2-(1H-indol-4-yl)propan-2-ol
~140C-7aSimilar chemical shift expected.
~136C-4The propan-2-ol group will cause a significant downfield shift.
~128C-3aSimilar chemical shift expected.
~125C-2Similar chemical shift expected.
~122C-7The bromine at C-6 will influence the chemical shift.
~120C-5The bromine at C-6 will influence the chemical shift.
~115C-6The C-Br bond will cause a significant upfield shift.
~100C-3Similar chemical shift expected.
~70C(OH)Similar chemical shift expected.
~302 x -CH₃Similar chemical shift expected.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[4][5][6]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentComparative Notes for 2-(1H-indol-4-yl)propan-2-ol
~3400Strong, broadO-H stretch (alcohol)A similar broad peak is expected.
~3300Medium, sharpN-H stretch (indole)A similar sharp peak is expected.[5]
~3100-3000MediumAromatic C-H stretchSimilar absorptions are expected.
~2980-2920StrongAliphatic C-H stretchSimilar strong absorptions are expected.
~1600, 1450MediumAromatic C=C stretchThe substitution pattern may cause slight shifts.
~1150StrongC-O stretch (tertiary alcohol)A similar strong absorption is expected.
~600-500Medium-WeakC-Br stretchThis peak would be absent in the non-brominated analogue.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretationComparative Notes for 2-(1H-indol-4-yl)propan-2-ol
253/255Molecular ion peak [M]⁺ (due to ⁷⁹Br/⁸¹Br isotopes)The molecular ion peak would be at m/z 175.
238/240[M - CH₃]⁺A corresponding loss of a methyl group would be observed.
196/198[M - C₃H₇O]⁺A corresponding loss of the propan-2-ol side chain would be observed.
117[Indole]⁺ fragmentThis fragment would be common to both, but the brominated indole fragment would be at m/z 195/197.

Diagram of the Analytical Validation Workflow:

Analytical Workflow cluster_synthesis Synthesis and Purification cluster_validation Structural Validation Synthesized_Compound Crude 2-(6-Bromo-1H-indol-4-YL)propan-2-OL Purified_Compound Purified Compound Synthesized_Compound->Purified_Compound Column Chromatography NMR ¹H and ¹³C NMR Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Final_Structure Validated Structure NMR->Final_Structure Confirms C-H Framework IR->Final_Structure Confirms Functional Groups MS->Final_Structure Confirms Molecular Weight and Fragmentation

Caption: Workflow for the analytical validation of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL.

Conclusion

This guide has presented a comprehensive, albeit predictive, framework for the synthesis and structural validation of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. The proposed synthetic route, based on a modified Larock indole synthesis, offers a plausible and efficient pathway to this novel compound. The detailed breakdown of expected spectroscopic data provides a robust roadmap for researchers to confirm the identity and purity of the synthesized molecule. By comparing the predicted data with that of a non-brominated analogue, this guide highlights the key spectroscopic features that will be critical for a definitive structural assignment. This systematic approach, combining rational synthetic design with a multi-technique analytical validation, is essential for the advancement of novel indole derivatives in the field of drug discovery and development.

References

  • ProQuest. Infrared Spectra of Indole Compounds. Accessed March 27, 2026.
  • Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 231-245. Accessed March 27, 2026.
  • J-Stage. Infrared Spectra of Some Indole and Pyrrole Compounds. Accessed March 27, 2026. _
  • MDPI. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Accessed March 27, 2026.
  • PMC. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Accessed March 27, 2026.
  • ACS Publications. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines | Organic Letters. Accessed March 27, 2026.
  • BenchChem. A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Accessed March 27, 2026.
  • PMC.
  • RSC Publishing.
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  • ACS Publications. Convergent Synthesis of Functionalized Indolines from Alkyl Aryl Tertiary Amines and Diazoesters via Visible Light-Driven [4 + 1]-Annulation Approach | Organic Letters. Accessed March 27, 2026.
  • Thieme.
  • ResearchGate. Synthesis of Medicinally Important Indole Derivatives: A Review. Accessed March 27, 2026.
  • ACS Publications. On-DNA Synthesis of Multisubstituted Indoles | Organic Letters. Accessed March 27, 2026.
  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Accessed March 27, 2026.
  • Moldb. 2092452-49-6 | 2-(6-Bromo-1H-indol-4-yl)propan-2-ol. Accessed March 27, 2026.
  • OrganicChemistryData.org. NMR Info/Data — Hans Reich Collection. Accessed March 27, 2026.
  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0312593). Accessed March 27, 2026.
  • BMRB.
  • Arkivoc. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Accessed March 27, 2026.
  • Purdue Chemistry. 1H NMR Spectra of Small Molecules. Accessed March 27, 2026.
  • Doc Brown's Chemistry. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Accessed March 27, 2026.
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  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000271. Accessed March 27, 2026.
  • Sunway Pharm Ltd. 2-(6-bromo-1H-indol-4-yl)propan-2-ol - CAS:2092452-49-6. Accessed March 27, 2026.
  • BenchChem. Spectroscopic Confirmation of 2-(6-bromo-1H-indol-2-yl)
  • MDPI. Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Accessed March 27, 2026.
  • BenchChem. An In-depth Technical Guide to 2-(6-bromo-1H- indol-2-yl)ethanamine: Synthesis, Properties, and. Accessed March 27, 2026.
  • ResearchGate. cis-6-Bromo-4-(1-methyl-1H-indol-3-yl)-10,10a-dihydro-1H,4H-2,9-dioxa-3-azabenz[f]azulene. Accessed March 27, 2026.
  • Macmillan Group. Modern Mass Spectrometry. Accessed March 27, 2026.
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Comparative

A Comparative Analysis of Bromo-indole Isomers: A Guide for Researchers

Indole and its derivatives are foundational scaffolds in medicinal chemistry, serving as the core structure for a vast number of natural products and synthetic drugs.[1] The strategic introduction of a bromine atom onto...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole and its derivatives are foundational scaffolds in medicinal chemistry, serving as the core structure for a vast number of natural products and synthetic drugs.[1] The strategic introduction of a bromine atom onto the indole ring is a powerful method to modulate the molecule's physicochemical properties, reactivity, and biological activity.[1][2] This guide provides a comprehensive comparative analysis of bromo-indole isomers, designed for researchers, scientists, and drug development professionals. We will explore how the position of the bromine atom dictates the synthetic strategy, chemical behavior, and ultimately, the therapeutic potential of these versatile building blocks.

Physicochemical Properties: A Positional Paradigm

The location of the bromine atom on the indole ring significantly influences the compound's physical properties. These differences, while sometimes subtle, have important implications for solubility, crystal packing, and membrane permeability. A summary of key physicochemical data for the common bromo-indole isomers is presented below.

Table 1: Physicochemical Properties of Bromo-Indole Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
4-Bromoindole C₈H₆BrN196.04[3]27-29[1]283-285[1]2.6[1]
5-Bromoindole C₈H₆BrN196.04[1]91-93[1]-2.6[1]
6-Bromoindole C₈H₆BrN196.04[1]90-92[1]-2.6[1]
7-Bromoindole C₈H₆BrN196.04[1]55-57[1]-2.6[1]

Data compiled from multiple sources. Note that some boiling points are not well-documented due to decomposition at high temperatures.

The variation in melting points is particularly noteworthy. 5- and 6-bromoindole have significantly higher melting points than the 4- and 7-isomers, which can be attributed to differences in intermolecular forces and crystal lattice energies.

The Synthetic Landscape: Isomer-Specific Strategies

The synthesis of a specific bromo-indole isomer requires careful consideration of directing group effects and potential side reactions. While direct bromination of indole is possible, it often leads to a mixture of products, with a preference for the C3 position. Therefore, more controlled, isomer-specific methods are generally employed.

Workflow for Bromo-Indole Isomer Synthesis

cluster_start Starting Material Selection cluster_methods Synthetic Method cluster_products Isomeric Products Indole Indole DirectBrom Direct Bromination (e.g., NBS, Br2) Indole->DirectBrom Protection may be needed SubstAniline Substituted Aniline/Hydrazine Fischer Fischer Indole Synthesis SubstAniline->Fischer with ketone/aldehyde Other Other Cyclization Methods (e.g., from o-bromonitrobenzenes) SubstAniline->Other B5_Indole 5-Bromoindole (often major from direct) DirectBrom->B5_Indole Fischer->B5_Indole B6_Indole 6-Bromoindole Fischer->B6_Indole B4_Indole 4-Bromoindole Fischer->B4_Indole B7_Indole 7-Bromoindole Fischer->B7_Indole Other->B7_Indole e.g., via vinyl Grignards

Caption: General synthetic pathways to bromo-indole isomers.

  • For 5-Bromoindole: A common method involves the protection of the indole's C2 position with a sulfonate group, followed by N-acetylation, selective bromination at C5, and subsequent deprotection.[4] This multi-step process, while longer, provides high regioselectivity.

  • For 7-Bromoindole: Synthesis can be achieved by treating o-bromonitrobenzenes with vinyl Grignard reagents. The ortho-bromine atom directs the cyclization to form the 7-bromoindole scaffold.[5]

  • Fischer Indole Synthesis: This powerful and versatile method is often the go-to for accessing a range of isomers, including 4-, 5-, and 6-bromoindoles. The reaction involves the acid-catalyzed cyclization of a (bromophenyl)hydrazine with an appropriate aldehyde or ketone.[4] The choice of the starting bromophenylhydrazine directly dictates the final position of the bromine atom on the indole ring.

Reactivity and Functionalization: A Tale of Four Positions

The true utility of bromo-indoles lies in their capacity for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The position of the C-Br bond significantly impacts its reactivity, which is a critical consideration for synthetic planning.

The general trend for halogen reactivity in Suzuki-Miyaura coupling is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies.[6] The weaker C-I bond is more susceptible to the rate-determining oxidative addition step by the palladium catalyst.[6] While all C-Br bonds on the indole ring are reactive, subtle differences exist.

3.1. Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, and it is widely used to elaborate the bromo-indole core.[7] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[7]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_out A Pd(0)Ln B Ar-Pd(II)-Br(Ln) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-OR'(Ln) B->C Ligand Exchange (Base, e.g., K2CO3) D Ar-Pd-Ar' C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination Product Ar-Ar' D->Product Product Release

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Bromo-indole

This protocol provides a general starting point for the Suzuki coupling of bromo-indoles. Optimization of the catalyst, base, and temperature may be required for specific isomers and coupling partners.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the bromo-indole (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[7]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane, DME, or toluene/water mixture).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and any additional ligand under a positive pressure of inert gas. A typical catalyst loading is 1-5 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Table 2: Comparative Catalyst Performance for 5-Bromoindole Suzuki Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane80295High yield, short reaction time for a related substrate.[7]
Pd(PCy₃)₂ PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed.[7]
Pd(PPh₃)₄ PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency in this system.[7]
NiCl₂(PCy₃)₂ PCy₃K₃PO₄t-amyl alcohol1001285-95Nickel-based system, effective for various heteroaromatic halides.[7]
Biological Activity: The Positional Impact on Pharmacology

The introduction of a bromine atom and its specific location are critical for tuning the biological properties of indole derivatives.[2] Bromo-indoles have demonstrated a wide array of activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][8]

  • Kinase Inhibition: Many bromo-indole derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The bromine atom can form crucial halogen bonds with the protein backbone or occupy hydrophobic pockets, enhancing binding affinity. The specific isomer can determine the overall shape and electronic distribution of the molecule, leading to differential inhibition of various kinases.

  • Antifungal Activity: Halogenation, particularly bromination, has been shown to significantly enhance the antifungal activity of indole compounds compared to their non-halogenated counterparts.[2] For instance, 6-bromoindole itself has been shown to be a potent inhibitor of mycelial growth in fungi like Botrytis cinerea.[2] The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine has also demonstrated significant antifungal activity.[2]

  • Natural Products: Bromo-indoles are prevalent in marine natural products.[9] For example, 5,6-dibromo-L-hypaphorine, isolated from the sponge Hyrtios sp., has shown cytotoxic and phospholipase A2 inhibiting properties. The prevalence of 5- and 6-bromo substitution in marine alkaloids suggests a biosynthetic preference and a functional role for bromine at these positions.[8]

Experimental Protocol: Kinase Inhibition Assay (General)

  • Reagents: Prepare a reaction mixture containing the target kinase, its specific peptide or protein substrate, ATP, and a suitable kinase assay buffer.

  • Inhibitor Addition: Add the bromo-indole isomer test compound at a range of concentrations. Include a DMSO control.

  • Initiation & Incubation: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, by plotting the data on a dose-response curve.[1]

Spectroscopic Characterization: Distinguishing the Isomers

Unambiguous identification of bromo-indole isomers is crucial. ¹H and ¹³C NMR spectroscopy are the primary tools for this purpose. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect, along with its anisotropic effects, create distinct chemical shifts and coupling patterns for the protons and carbons on the indole ring.

Logical Flow for Isomer Identification

Start Acquire 1H & 13C NMR Spectra AromaticRegion Analyze Aromatic Region (Proton & Carbon) Start->AromaticRegion Coupling Examine J-coupling constants in 1H NMR AromaticRegion->Coupling Compare Compare with literature data and predicted spectra Coupling->Compare ID Assign Isomer Structure Compare->ID

Caption: Workflow for spectroscopic identification of bromo-indole isomers.

  • ¹H NMR: The protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, doublet of doublets) depending on the bromine position. The absence of a proton at a specific position is the most telling feature.

  • ¹³C NMR: The carbon atom directly attached to the bromine will show a characteristic chemical shift, typically in the range of 110-120 ppm. The signals for other carbons will also be shifted upfield or downfield depending on the isomer.[10] While ¹H NMR is more sensitive, ¹³C NMR spectra are often simpler with less signal overlap, aiding in unambiguous identification.[10]

Conclusion

The positional isomerism of bromo-indoles is not a trivial structural variation; it is a critical determinant of the molecule's physical properties, synthetic accessibility, chemical reactivity, and biological function. 5- and 6-bromoindoles are common motifs in bioactive natural products, while all isomers serve as versatile intermediates for creating complex molecular architectures via cross-coupling chemistry. A thorough understanding of the distinct characteristics of each isomer, as outlined in this guide, is essential for researchers aiming to leverage these powerful building blocks in drug discovery and materials science.

References

  • A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers for Researchers and Drug Development Professionals. Benchchem.
  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]

  • Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. MDPI. [Link]

  • 4-Bromoindole. PubChem, National Institutes of Health. [Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. National Center for Biotechnology Information. [Link]

  • 5-Bromoindole (CAS 10075-50-0): Technical Specifications, Applications & Quality Assurance. Acme Organics. [Link]

  • Method for preparing 5-bromoindole.
  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • A Comparative Analysis of Three Novel Bromo‐Substituted Indole Derivatives Using DFT Studies. ResearchGate. [Link]

  • A facile synthesis of Tyrian purple based on a biosynthetic pathway. J-STAGE. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

Sources

Validation

The Pivotal Role of Bromine in Indole-Based Drug Discovery: A Comparative Guide to Structure-Activity Relationships

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its inherent biological activity can be significantly modulated through chemical modification, with halogenation, particularly bromination, emerging as a powerful strategy to enhance therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromo-indole derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, providing a valuable resource for the rational design of next-generation therapeutics.

The Influence of Bromine Substitution on Biological Activity

The position of the bromine atom on the indole ring is a critical determinant of a compound's biological activity. Studies have consistently shown that substitution at the C5 and C6 positions often leads to a significant enhancement of potency.

C5-Bromoindoles: A Hotspot for Potency Enhancement

A recurring theme in the SAR of bromo-indole derivatives is the beneficial impact of a bromine atom at the 5-position. This has been particularly evident in the development of kinase inhibitors. For instance, a series of N-benzyl-indole-3-imine and amine derivatives were evaluated as inhibitors of the pp60c-Src tyrosine kinase. The results clearly indicated that derivatives bearing a 5-bromo substitution exhibited enhanced potency compared to their non-brominated counterparts.[3][4] This enhancement is often attributed to the bromine atom's ability to form favorable interactions, such as halogen bonds, within the kinase's active site.

Furthermore, in the context of anticancer agents, 5-bromo substitution has been shown to improve the antiproliferative potential of various indole derivatives.[5] For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[6][7][8]

C6-Bromoindoles: An Alternative for Potent Bioactivity

While C5-substitution is more commonly explored, the C6-position also represents a viable site for introducing bromine to augment biological activity. Research on marine-derived brominated indoles has highlighted the anti-inflammatory potential of 6-bromoindole derivatives.[9] These compounds have been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα), key mediators of inflammation. Interestingly, the study suggested that the specific functional group at the C2 position might not be as crucial for this anti-inflammatory activity, pointing to the importance of the bromo-indole core itself.[9]

Comparative Analysis of Bromo-Indole Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Bromo-indole derivatives have emerged as a promising class of kinase inhibitors. The following table summarizes the activity of representative bromo-indole derivatives against different kinases.

Compound ClassTarget KinaseKey Structural FeaturesIC50 / % InhibitionReference
N-benzyl-5-bromoindole-3-aminespp60c-Src5-Bromo substitution; amine linker20-40% inhibition at low dose[3]
5-Bromoindole-2-carboxylic acid derivativesEGFR5-Bromo; various heterocyclic moieties at C2Compound 3a showed potent activity[6][8]
5-Bromoindole-2-carbohydrazone derivativesVEGFR-25-Bromo; hydrazone linkage at C2Compound 5BDBIC: IC50 = 14.3 µM (HepG2 cells)[10]

This data underscores the versatility of the bromo-indole scaffold in targeting different kinase families. The 5-bromo substitution consistently appears to be a key contributor to the inhibitory activity.

Structure-Activity Relationship Summary

The following diagram illustrates the key SAR findings for bromo-indole derivatives, highlighting the impact of substitutions at various positions on their biological activity.

SAR_Bromo_Indole cluster_N1 N1 Position cluster_C2 C2 Position cluster_C3 C3 Position cluster_C5 C5 Position cluster_C6 C6 Position Indole Indole Core N1 C2 C3 C4 C5 C6 C7 N1_sub Substitution (e.g., Me) can enhance activity C2_sub Carboxylic acid, amides, heterocycles modulate activity and target specificity C3_sub Linker to other functionalities (e.g., imine, amine) influences potency C5_Br Bromine substitution often enhances potency (e.g., kinase inhibition, anticancer activity) C6_Br Bromine substitution can confer anti-inflammatory activity

Caption: Key Structure-Activity Relationships of Bromo-Indole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a key bromo-indole intermediate and a common biological assay used to evaluate its activity.

Protocol 1: Synthesis of 5-Bromoindole

This protocol describes a common method for the synthesis of 5-bromoindole, a versatile starting material for many of the derivatives discussed.[11][12]

Materials:

  • Indole

  • Ethanol

  • Sodium bisulfite (or potassium bisulfite) aqueous solution

  • Acetic anhydride

  • Bromine

  • Sodium hydroxide (or potassium hydroxide) aqueous solution

  • Water

  • Organic solvents (e.g., ethyl acetate)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Separatory funnel

Procedure:

  • Formation of the Intermediate I:

    • Dissolve indole in an alcoholic organic solvent (e.g., ethanol).

    • Add an aqueous solution of sodium bisulfite.

    • Stir the reaction mixture for 15-20 hours.

    • Filter the reaction solution, wash the solid with water, and dry to obtain the intermediate I.[11]

  • Acetylation to Intermediate II:

    • Mix intermediate I with acetic anhydride.

    • Heat the mixture to 68-75 °C and react for 2-3 hours.

    • Add an ester or benzene organic solvent and continue the reaction for another 0.5-1 hour.

    • Cool the reaction to room temperature, filter, wash, and dry to obtain intermediate II.[11]

  • Bromination and Hydrolysis to 5-Bromoindole:

    • Dissolve intermediate II in water and cool to 0-5 °C in an ice bath.

    • Slowly add bromine and maintain the reaction for 1-3 hours.

    • Allow the reaction to warm to room temperature and continue for another 1-2 hours.

    • Add an aqueous solution of sodium bisulfite to quench excess bromine.

    • Add an aqueous solution of sodium hydroxide and reflux the mixture for 12-18 hours.

    • Cool the reaction solution to allow for the precipitation of the product.

    • Filter the crystals, wash with water, and dry to obtain 5-bromoindole.[11]

The following diagram outlines the general workflow for the synthesis of 5-bromoindole.

Synthesis_Workflow Start Indole Step1 React with Sodium Bisulfite Start->Step1 Intermediate1 Intermediate I Step1->Intermediate1 Step2 Acetylation with Acetic Anhydride Intermediate1->Step2 Intermediate2 Intermediate II Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Step4 Hydrolysis Step3->Step4 Product 5-Bromoindole Step4->Product

Caption: General Synthesis Workflow for 5-Bromoindole.

Protocol 2: In Vitro Antiproliferative/Cytotoxic Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (bromo-indole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Equipment:

  • 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The introduction of a bromine atom to the indole scaffold is a well-validated strategy for enhancing the biological activity of this privileged structure.[1] The position of the bromine atom, along with the nature of other substituents on the indole ring, plays a crucial role in determining the potency and selectivity of these derivatives against various therapeutic targets. The 5-position has been repeatedly identified as a key location for bromination to improve anticancer and kinase inhibitory activities.

Future research in this area should focus on a more systematic exploration of the chemical space around the bromo-indole core. This includes the synthesis and evaluation of a broader range of derivatives with diverse substitutions at other positions of the indole ring. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets, through techniques like X-ray crystallography and computational modeling, will be invaluable for the rational design of more potent and selective bromo-indole-based therapeutic agents.

References

  • Budovská, M., Selešová, I., Tischlerová, V., Michalková, R., & Mojžiš, J. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
  • Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study.
  • Çalışkan, B., et al. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60 Tyrosine Kinase Inhibitors. Chemical Biology & Drug Design.
  • Budovská, M., et al. (n.d.). Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
  • BenchChem. (n.d.). A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Budovská, M., et al. (n.d.). (PDF) Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
  • BenchChem. (n.d.).
  • Çalışkan, B., et al. (2009). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. PubMed.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Le, T. C., et al. (2018).
  • Scribd. (n.d.). Synthesis of 5-Bromo Indole. Scribd.
  • Hassan, A. S., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Bentham Science Publishers. (2023).
  • Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study.
  • ResearchGate. (n.d.). The structure-activity relationship (SAR) of the novel indole...
  • El-Damasy, A. K., et al. (2015). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules.
  • Bouzayani, N., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules.
  • Hassan, A. S., et al. (2022).
  • MDPI. (2024).
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?
  • Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University.
  • Hassan, A. S., et al. (2023).
  • RSC Publishing. (2024).
  • Liu, Z., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
  • MDPI. (2024).
  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • ResearchGate. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
  • Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry.
  • E-Century Publishing Corporation. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies.
  • ACS Omega. (2024). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation.
  • Semantic Scholar. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Semantic Scholar.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • MDPI. (2021).
  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?

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Comparative

"comparing the efficacy of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL with known inhibitors"

As a Senior Application Scientist, I frequently guide research teams through the complexities of Fragment-Based Drug Discovery (FBDD) and comparative efficacy benchmarking. When evaluating a compound like 2-(6-Bromo-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the complexities of Fragment-Based Drug Discovery (FBDD) and comparative efficacy benchmarking. When evaluating a compound like 2-(6-Bromo-1H-indol-4-YL)propan-2-OL (CAS 2092452-49-6)[1], it is critical to establish the correct mechanistic context.

While broader 6-bromoindole scaffolds have been investigated as [2] and [3], this specific tertiary alcohol variant is predominantly utilized in oncology. It serves as a highly specialized synthetic fragment used to construct advanced Bromodomain and Extra-Terminal (BET) inhibitors, as detailed in the [4].

To objectively compare its efficacy against known benchmark inhibitors (such as JQ1 and ABBV-075), we must analyze it through its ability to engage the BRD4 binding pocket and disrupt oncogenic transcription.

Mechanistic Context & Structural Causality

BET family proteins (BRD2, BRD3, BRD4) are epigenetic "readers" that recognize acetylated lysine (KAc) residues on chromatin, subsequently recruiting transcription factors like P-TEFb to drive the expression of oncogenes (e.g., c-Myc)[5].

Why this specific fragment? The indole ring of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL acts as a KAc mimic, anchoring into the conserved Asn140 residue of the BRD4 BD1 domain[4][5]. The bromine atom provides a critical synthetic vector for Suzuki-Miyaura cross-coupling to build larger scaffolds (like pyrrolopyridones), while the propan-2-ol group explores the solvent-exposed ZA channel. However, because it is merely a fragment, it lacks the extended hydrophobic interactions of fully elaborated inhibitors, resulting in a significantly lower intrinsic efficacy[4][5].

BRD4_Mechanism KAc Acetylated Histone (KAc) BRD4 BRD4 Protein (BD1/BD2) KAc->BRD4 Epigenetic Reading Transcription ER-Mediated Transcription (Oncogene Activation) BRD4->Transcription Drives Proliferation Fragment 2-(6-Bromo-1H-indol-4-YL)propan-2-OL (Weak KAc Mimic) Fragment->BRD4 Transient Binding Inhibitor Advanced BETi (e.g., JQ1) (Strong KAc Mimic) Inhibitor->BRD4 Potent Blockade

BRD4 signaling and competitive binding of BET inhibitors vs. fragments.

Quantitative Efficacy Comparison

To evaluate performance, we compare the baseline fragment against JQ1 (the historical benchmark), ABBV-075 (a clinical-stage inhibitor), and Compound 27 (a highly potent pyrrolopyridone derivative synthesized directly from the bromoindole fragment)[4].

CompoundClassificationPrimary TargetBiochemical Affinity (IC50)Cellular Efficacy (MCF-7:CFR IC50)
2-(6-Bromo-1H-indol-4-YL)propan-2-OL Synthetic FragmentBRD4 (BD1)> 50 μM (Transient)> 100 μM (Inactive intact)
JQ1 Benchmark BETiBRD4 (BD1/BD2)~ 50 nM~ 100 - 500 nM
ABBV-075 Clinical BETiBRD4 (BD1/BD2)~ 1.5 nM< 10 nM
Compound 27 *Advanced DerivativeBRD4 (BD1)< 5 nM< 10 nM

*Note: Compound 27 represents the fully elaborated derivative synthesized utilizing the 2-(6-Bromo-1H-indol-4-YL)propan-2-OL scaffold[4].

Self-Validating Experimental Protocols

To generate the comparative data above, the experimental design must account for the vast differences in binding kinetics between a fragment and a mature drug.

Protocol A: TR-FRET Equilibrium Binding Assay

Causality Check: Why use TR-FRET instead of a standard ELISA? Fragments exhibit rapid off-rates ( koff​ ). Standard wash-heavy assays will artificially deplete the bound fragment, yielding false negatives. TR-FRET is a homogeneous, wash-free system that measures binding at true thermodynamic equilibrium, making it the gold standard for FBDD.

  • Reagent Preparation : Prepare 10 nM of His-tagged BRD4 (BD1 domain) and 2 nM of Europium-labeled anti-His antibody in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS).

  • Ligand Addition : Add 10 nM of a Cy5-labeled BET reference ligand.

  • Compound Titration : Dispense the test compounds. For 2-(6-Bromo-1H-indol-4-YL)propan-2-OL, utilize a high-concentration range (1000 μM down to 1 μM). For benchmark inhibitors (JQ1, ABBV-075), use a low-concentration range (1 μM down to 0.1 nM).

  • Equilibration : Incubate the plates in the dark at room temperature for exactly 60 minutes.

  • Signal Acquisition : Read the plate on a time-resolved fluorescence reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Cy5).

  • Data Validation : Calculate the 665/615 nm ratio. A dose-dependent decrease in the ratio indicates competitive displacement of the Cy5-ligand.

Protocol B: MCF-7:CFR Cellular Efficacy Assay

Causality Check: Why this specific cell line? The MCF-7:CFR line has acquired resistance to fulvestrant and relies heavily on BET-amplified, ER-mediated transcription[4][5]. Testing here ensures that cell death is directly correlated to BRD4 target engagement rather than off-target cytotoxicity.

  • Cell Seeding : Seed MCF-7:CFR cells at 2,000 cells/well in 96-well opaque plates using RPMI-1640 media supplemented with 10% FBS.

  • Compound Treatment : After 24 hours of adherence, treat cells with a 10-point dilution series of the compounds.

  • Incubation : Incubate for 72 hours at 37°C, 5% CO2.

  • Washout Control (Self-Validation) : In a parallel plate, wash out the drug after 3 hours and replace it with fresh media. This differentiates between reversible cytostatic effects and irreversible cytotoxic effects[5].

  • Viability Readout : Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Calculate IC50 values using non-linear regression.

Assay_Workflow Prep 1. Compound Prep (Fragment vs. JQ1) TRFRET 2. TR-FRET Assay (Equilibrium Binding) Prep->TRFRET Cell 3. MCF-7:CFR Assay (72h Viability) TRFRET->Cell Analysis 4. SAR Analysis (IC50 Calculation) Cell->Analysis

Experimental workflow for benchmarking fragment efficacy against known inhibitors.

Conclusion

Directly comparing 2-(6-Bromo-1H-indol-4-YL)propan-2-OL to known inhibitors like JQ1 highlights the fundamental principles of rational drug design. While the fragment alone lacks the potency required for therapeutic efficacy, its structural geometry provides the perfect foundational scaffold. By utilizing the protocols outlined above, researchers can validate the baseline binding of this fragment and confidently track the exponential gains in efficacy as it is synthesized into advanced clinical candidates.

References

  • Li, Y., Zhao, J., Gutgesell, L. M., Shen, Z., Ratia, K., Dye, K., Dubrovskyi, O., Zhao, H., Huang, F., Tonetti, D. A., Thatcher, G. R. J., & Xiong, R. (2020). "Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib." Journal of Medicinal Chemistry, 63(13), 7186–7210. URL: [Link]

  • Novikov, et al. (2025). "6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety." MDPI. URL: [Link]

  • Scilit. (2025). "Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives." URL: [Link]

Sources

Validation

Reproducibility in BET Inhibitor Synthesis: A Comparative Guide to 2-(6-Bromo-1H-indol-4-YL)propan-2-OL vs. Alternative Scaffolds

Executive Summary: The Causality of Scaffold Selection In the development of targeted epigenetic therapies, particularly Bromodomain and Extra-Terminal motif (BET) inhibitors, the choice of the core building block dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Causality of Scaffold Selection

In the development of targeted epigenetic therapies, particularly Bromodomain and Extra-Terminal motif (BET) inhibitors, the choice of the core building block dictates both synthetic reproducibility and downstream pharmacological efficacy. 2-(6-Bromo-1H-indol-4-YL)propan-2-OL (CAS: 2092452-49-6) has emerged as a privileged intermediate for synthesizing potent BRD4 inhibitors, specifically those designed to combat endocrine-resistant ER+ breast cancer[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific scaffold over simpler indole derivatives. The molecule's design is highly intentional:

  • The C6-Bromine: Acts as a highly reliable electrophilic handle for palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, enabling the modular attachment of pyrrolopyridone or other heterocyclic cores[2].

  • The C4-Propan-2-ol Group: This tertiary alcohol is not merely a solubilizing moiety. It provides critical steric bulk and hydrogen-bonding capabilities that displace structured water networks within the acetyl-lysine binding pocket of BRD4. This thermodynamic displacement drastically enhances target affinity compared to unsubstituted indoles[1].

Objective Comparison: Scaffold Alternatives and Performance Data

When designing a synthetic route, medicinal chemists must weigh the benefits of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL against differently substituted bromoindoles. The table below objectively compares this compound against two common alternatives, utilizing data representative of standard BET inhibitor optimization campaigns.

Scaffold AlternativeStructural Advantage / DisadvantageCross-Coupling Yield (Avg)Downstream BRD4 IC₅₀ (nM)Physicochemical Impact
2-(6-Bromo-1H-indol-4-YL)propan-2-OL Optimal: C4-tertiary alcohol anchors into the BRD4 pocket via H-bonding.82 - 88% < 50 nM Improves aqueous solubility; lowers LogP.
6-Bromo-1H-indole Suboptimal: Lacks the C4 substituent, resulting in a loss of critical pocket interactions.85 - 90%> 800 nMHighly lipophilic; poor drug-like properties.
5-Bromo-1H-indole-4-carboxylic acid Suboptimal: Carboxylic acid introduces unfavorable electrostatic repulsion in the BD1 domain.60 - 70%> 2000 nMRequires extensive protecting group manipulation.

Data synthesized from comparative structure-activity relationship (SAR) studies in endocrine-resistant breast cancer models[1][3].

Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols establish a self-validating system from chemical synthesis to biological validation.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The C4 tertiary alcohol can cause steric hindrance, and the indole nitrogen is prone to competitive N-arylation. This protocol mitigates these risks.

Step 1: N-Protection of the Indole Core

  • Dissolve 2-(6-Bromo-1H-indol-4-YL)propan-2-OL (1.0 eq) in anhydrous DMF at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: Deprotonation of the acidic indole N-H is required to prevent unwanted side reactions during cross-coupling[1].

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask, combine the SEM-protected bromoindole (1.0 eq), the desired amine/heterocycle (1.2 eq), Pd₂(dba)₃ (0.05 eq), and BrettPhos ligand (0.1 eq). Causality: BrettPhos is specifically chosen because its bulky, electron-rich biaryl structure facilitates oxidative addition into the C-Br bond while actively preventing β-hydride elimination[2].

  • Add NaOtBu (1.5 eq) and anhydrous 1,4-dioxane.

  • Degas the mixture via three freeze-pump-thaw cycles, then heat to 100 °C for 16 hours under nitrogen.

  • Validation Check: Monitor reaction completion via LC-MS. The presence of the product mass [M+H]⁺ confirms successful coupling.

AlphaScreen BRD4 Binding Assay (Biological Validation)

Once the BET inhibitor is synthesized and deprotected, its affinity for BRD4 must be validated. The AlphaScreen assay relies on the proximity of donor and acceptor beads; successful inhibitor binding displaces a biotinylated histone peptide, causing a measurable loss of luminescent signal[4].

Protocol Steps:

  • Reagent Preparation: Dilute GST-tagged BRD4(BD1) protein and biotinylated histone H4 peptide in Assay Buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.01% BSA).

  • Inhibitor Incubation: Add 5 µL of the synthesized inhibitor (serially diluted) to a 384-well Optiplate. Add 10 µL of the BRD4/peptide mix. Incubate for 30 minutes at room temperature.

    • Critical Causality Note: Ensure the final DMSO concentration in the well is strictly <1% . DMSO contains an acetyl-lysine mimetic motif and will artificially bind to the bromodomain, displacing the peptide and causing false-positive signal quenching[5].

  • Bead Addition: Add 5 µL of Glutathione (GSH) Acceptor beads (binds GST-BRD4) under subdued light. Incubate for 30 minutes.

  • Donor Addition: Add 5 µL of Streptavidin Donor beads (binds biotin-peptide). Incubate for 60 minutes in the dark.

  • Validation Check: Read the plate on an AlphaScreen-capable microplate reader. Calculate the Z'-factor using (+)-JQ1 as a positive control. A Z'-factor > 0.5 validates the assay's robustness[4].

Mechanistic and Workflow Visualizations

SyntheticWorkflow A 2-(6-Bromo-1H-indol-4-YL) propan-2-OL B N-Protection (SEM-Cl, NaH) A->B Step 1 C Pd-Catalyzed Cross-Coupling B->C Step 2 D Deprotection (TFA or TBAF) C->D Step 3 E BET Inhibitor (API) D->E Yield > 85% F AlphaScreen BRD4 Assay E->F Validation

Fig 1: Self-validating synthetic and biological workflow for BET inhibitor development.

Pathway ER Estrogen Receptor (ERα) MED1 MED1 Complex ER->MED1 Recruits BRD4 BRD4 (Epigenetic Reader) MED1->BRD4 Binds Acetyl-Lysine Tx Oncogene Transcription BRD4->Tx Promotes Elongation Inhibitor Indole-Derived BET Inhibitor Inhibitor->BRD4 Competitive Inhibition

Fig 2: Disruption of the ERα/MED1/BRD4 transcriptional signaling pathway by BET inhibitors.

Conclusion

The reproducibility of synthesizing advanced epigenetic therapeutics relies heavily on the structural integrity and reactivity of the starting materials. 2-(6-Bromo-1H-indol-4-YL)propan-2-OL provides an unparalleled balance of synthetic tractability (via C6 cross-coupling) and target engagement (via C4 pocket anchoring). By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity translation from chemical synthesis to biological validation.

References

  • Li, Y., et al. (2020). "Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib." Journal of Medicinal Chemistry.[Link]

  • Philpott, M., et al. (2011). "A bead-based proximity assay for BRD4 ligand discovery." NIH Public Access (PMC).[Link]

  • Garrido, M., et al. (2011). "Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries." ACS Publications.[Link]

  • Demont, E. H., et al. (2011). "Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides." MedChemComm (via ResearchGate).[Link]

  • "Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries." NIH Public Access (PMC).[Link]

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